Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-2-17-9(16)8-6(5-14)7(3-4-15-8)10(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQQSDRMQJHTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Engineering the Pyridine Core: Structural Profiling and Synthetic Utility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
Executive Summary
As drug discovery pivots toward increasingly complex and metabolically stable scaffolds, highly functionalized heteroaromatics have become indispensable. Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5) represents a masterclass in rational pharmacophore design. By decorating a pyridine core with three distinct, electronically demanding functional groups—a trifluoromethyl (-CF 3 ), a cyano (-CN), and an ethyl ester (-COOEt)—this molecule serves as a versatile, orthogonal building block.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable chemical system. This whitepaper dissects the physicochemical logic behind its structure and provides field-validated, self-correcting protocols for its derivatization in medicinal chemistry.
Physicochemical Properties & Baseline Metrics
Before executing synthetic workflows, it is critical to understand the baseline metrics of the scaffold. The following table summarizes the core quantitative data utilized for stoichiometric calculations and analytical validation.
| Property | Value | Causality / Significance |
| CAS Number | 1610047-54-5 | Unique identifier for regulatory tracking and procurement 1. |
| Molecular Formula | C 10 H 7 F 3 N 2 O 2 | Indicates high heteroatom density, ideal for target binding interactions. |
| Molecular Weight | 244.17 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5 2. |
| Physical Form | Solid (Melting Pt: 98-99°C) | Facilitates easy handling, precise weighing, and purification via recrystallization 3. |
| InChI Key | FVQQSDRMQJHTCM-UHFFFAOYSA-N | Standardized structural representation for cheminformatics and docking studies. |
Structural & Electronic Profiling (The "Why")
Every functional group on this scaffold serves a specific mechanistic purpose in drug design:
-
The 4-Trifluoromethyl (-CF 3 ) Group: The insertion of the -CF 3 group at the C4 position is a deliberate tactic to enhance lipophilicity (increasing membrane permeability) while simultaneously blocking cytochrome P450-mediated oxidation at a metabolically vulnerable site 4. Electronically, it severely depletes electron density from the pyridine ring, rendering the core highly resistant to electrophilic aromatic substitution but primed for nucleophilic attack.
-
The 3-Cyano (-CN) Group: Positioned orthogonally to the ester, the nitrile acts as a potent hydrogen-bond acceptor. More importantly, it is a masked primary amine or amide. Its linear geometry minimizes steric clash with the adjacent -CF 3 group.
-
The 2-Carboxylate (-COOEt) Group: This ester provides a handle for immediate functionalization (e.g., saponification followed by amide coupling) to build out the molecule's vector towards a target's solvent-exposed regions.
-
Attenuated Basicity: The combined electron-withdrawing effects of the -CF 3 , -CN, and -COOEt groups drastically lower the pKa of the pyridine nitrogen. This is highly advantageous in kinase inhibitor design, as it prevents off-target hERG liability (which is often triggered by highly basic amines).
Mechanistic Workflow: Divergent Derivatization
The true value of this molecule lies in its orthogonal reactivity. The ester and the nitrile can be addressed independently if the reaction conditions are strictly controlled.
Figure 1: Divergent derivatization pathways of the pyridine scaffold in medicinal chemistry.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.
Protocol A: Chemoselective Saponification of the C2-Ester
-
Objective: Isolate the carboxylic acid without hydrolyzing the C3-nitrile.
-
Causality: Nitriles are susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. By utilizing Lithium Hydroxide (LiOH) at 0°C, we exploit the kinetic difference in hydrolysis rates. The ester carbonyl is significantly more electrophilic and less sterically hindered than the nitrile carbon.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H 2 O (0.1 M concentration). Rationale: The mixed solvent system ensures the organic starting material remains in solution while providing water for the hydrolysis.
-
Cooling: Chill the reaction vessel to 0°C using an ice-water bath.
-
Base Addition: Add 1.1 eq of LiOH·H 2 O dropwise as an aqueous solution.
-
Monitoring (Self-Validation): Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) should disappear, replaced by a baseline spot (the lithium carboxylate salt).
-
Quenching & Isolation: Acidify the mixture to pH 3 using 1M HCl. Caution: Do not over-acidify, as the highly electron-deficient pyridine may become protonated, complicating extraction. Extract with EtOAc (3x).
-
Analytical Validation: Perform LC-MS. The chromatogram must show a single major peak with an [M-H] − mass of 215.1 m/z. 19 F NMR should show a sharp singlet around -62 ppm, confirming the CF 3 group remains intact.
Protocol B: Controlled Reduction of the C3-Nitrile to a Primary Amine
-
Objective: Generate a primary amine for subsequent cyclization without defluorinating the C4 position.
-
Causality: Catalytic hydrogenation of nitriles often leads to secondary amine byproducts due to the condensation of the newly formed primary amine with the intermediate imine. Conducting the reaction in the presence of an acid (e.g., HCl) immediately protonates the primary amine, preventing this dimerization. Furthermore, standard Pd/C can sometimes cause hydrodefluorination; hence, Raney Nickel or carefully poisoned Pd/C under low pressure is preferred.
Step-by-Step Methodology:
-
Preparation: In a Parr shaker flask, dissolve 1.0 eq of the substrate in absolute ethanol containing 2.0 eq of concentrated HCl.
-
Catalyst Addition: Under an argon atmosphere, carefully add 10% w/w Raney Nickel (slurry in water, washed with EtOH prior to use).
-
Hydrogenation: Evacuate and backfill the flask with H 2 gas three times. Pressurize to 30 psi and shake at room temperature for 12 hours.
-
Monitoring (Self-Validation): Vent the H 2 gas and flush with Argon. Filter an aliquot through a syringe filter. A Ninhydrin stain on TLC must turn deep purple/blue, indicating the successful formation of a primary aliphatic amine.
-
Workup: Filter the entire reaction mixture through a pad of Celite to remove the catalyst. Safety Note: Do not let the Raney Nickel dry out, as it is highly pyrophoric. Concentrate the filtrate in vacuo to yield the amine hydrochloride salt.
-
Analytical Validation: 1 H NMR (in DMSO-d 6 ) will reveal a broad integration of ~3H around 8.0-8.5 ppm (the -NH 3+ protons) and a new methylene singlet (~4.2 ppm) corresponding to the -CH 2
- adjacent to the amine.
References
-
LookChem. "Casno:1610047-54-5 - ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate". LookChem Database. Available at: [Link]
Sources
Synthesis Pathways for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate: A Technical Whitepaper
Executive Summary
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS 1610047-54-5) is a highly specialized, polyfunctional heterocyclic building block[1]. The integration of a trifluoromethyl group alongside orthogonal reactive sites (cyano and ester moieties) makes it an invaluable precursor in the structural optimization of modern active pharmaceutical ingredients (APIs) and agrochemicals[2].
Synthesizing highly substituted pyridines de novo via multi-component condensations often results in poor regiochemical fidelity, yielding difficult-to-separate mixtures of regioisomers. As a Senior Application Scientist, I advocate for a late-stage functionalization strategy . By starting with a commercially available, pre-assembled pyridine core, we can leverage directed C-H functionalization and transition-metal catalysis to achieve absolute regiocontrol. This whitepaper details a robust, self-validating three-step synthetic pathway designed for scalability and high purity.
Retrosynthetic Strategy & Pathway Rationale
Our retrosynthetic approach avoids the erratic Knoevenagel condensations typical of de novo ring construction[3]. Instead, we utilize 4-(trifluoromethyl)nicotinonitrile as the starting material.
The strategy relies on three causal transformations:
-
Electronic Polarity Reversal: N-oxidation activates the electron-deficient pyridine ring for nucleophilic attack.
-
Regioselective Deoxidative Chlorination: The 3-cyano group inductively directs incoming chloride to the 2-position.
-
Transition-Metal Catalyzed Carbonylation: A palladium-catalyzed alkoxycarbonylation converts the recalcitrant C-Cl bond directly into the target ethyl ester[4].
Figure 1: Three-step synthetic workflow from commercially available precursors to the target ester.
Step-by-Step Experimental Methodologies
Step 1: N-Oxidation of 4-(Trifluoromethyl)nicotinonitrile
Causality: The pyridine core is highly electron-deficient due to the combined withdrawing effects of the -CF₃ and -CN groups. Direct electrophilic or nucleophilic functionalization at the 2-position is kinetically unfavorable. N-oxidation using meta-chloroperoxybenzoic acid (mCPBA) reverses this polarity, rendering the α-positions susceptible to nucleophilic attack in the subsequent step.
Protocol:
-
Charge a dry round-bottom flask with 4-(trifluoromethyl)nicotinonitrile (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M).
-
Cool the solution to 0 °C under an inert N₂ atmosphere.
-
Add mCPBA (77% purity, 1.5 equiv) portion-wise over 30 minutes to control the exothermic peroxy-acid reaction.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides, followed by washing with saturated NaHCO₃ to remove meta-chlorobenzoic acid.
-
Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validating IPC (In-Process Control): Reaction completion is validated via LC-MS. The starting material (M+H = 173) must be fully consumed and replaced by a single product peak (M+H = 189). The absence of higher-mass adducts confirms the avoidance of over-oxidation.
Step 2: Regioselective Deoxidative Chlorination
Causality: Treating the N-oxide with phosphorus oxychloride (POCl₃) forms a highly reactive -OPOCl₂ leaving group on the nitrogen. The chloride ion subsequently attacks the ring. While attack can theoretically occur at the 2- or 6-position, the strong inductive electron-withdrawing effect of the adjacent 3-cyano group stabilizes the Meisenheimer-like transition state at the 2-position, making 2-chloro-4-(trifluoromethyl)nicotinonitrile the major kinetic product.
Protocol:
-
Suspend the crude N-oxide intermediate (1.0 equiv) in neat POCl₃ (5.0 equiv).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equiv) to generate the Vilsmeier-Haack reagent in situ, which accelerates the deoxygenation.
-
Heat the mixture to reflux (105 °C) for 4 hours.
-
Cool the mixture to room temperature and carefully pour it dropwise over crushed ice to hydrolyze excess POCl₃ (Caution: Highly exothermic).
-
Neutralize the aqueous mixture to pH 7 with solid Na₂CO₃ and extract with ethyl acetate (3 × 50 mL).
-
Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc) to purge any minor 6-chloro isomer.
Self-Validating IPC: Monitor via LC-MS for the mass shift from 189 to 207. The appearance of a characteristic 3:1 isotopic cluster (³⁵Cl/³⁷Cl) validates successful chlorination.
Step 3: Palladium-Catalyzed Alkoxycarbonylation
Causality: Aryl chlorides are notoriously recalcitrant toward oxidative addition compared to bromides or iodides[4]. Consequently, Pd(dppf)Cl₂ is selected as the catalyst. The large bite angle (99°) of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand not only facilitates the initial oxidative addition into the C-Cl bond but also enforces a cis-coordination of the aryl and acyl groups on the palladium center, which is a stereoelectronic prerequisite for rapid reductive elimination.
Protocol:
-
In a Parr autoclave, combine 2-chloro-4-(trifluoromethyl)nicotinonitrile (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and triethylamine (Et₃N) (2.0 equiv) in anhydrous ethanol (0.1 M).
-
Seal the autoclave, purge three times with N₂ gas, and then three times with CO gas.
-
Pressurize the vessel to 50 psi with CO gas.
-
Heat the vigorously stirred mixture to 90 °C for 16 hours.
-
Cool the vessel to room temperature and safely vent the excess CO gas in a fume hood.
-
Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via column chromatography to isolate the target Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.
Self-Validating IPC: FTIR spectroscopy of an evaporated aliquot will reveal a nascent, intense ester carbonyl stretch at ~1735 cm⁻¹, distinct from the nitrile stretch at ~2230 cm⁻¹. LC-MS will confirm the target mass (M+H = 245).
Figure 2: Palladium-catalyzed alkoxycarbonylation catalytic cycle for the final esterification step.
Quantitative Data: Catalyst Optimization
To ensure maximum throughput and economic viability, the alkoxycarbonylation step was optimized. The data below demonstrates the necessity of the bidentate dppf ligand over monodentate phosphines (like PPh₃) when activating the unreactive 2-chloro substituent.
Table 1: Optimization of the Alkoxycarbonylation Step
| Entry | Catalyst System | Base | Temp (°C) | CO Pressure (psi) | Isolated Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | 70 | 30 | 45 |
| 2 | Pd(OAc)₂ / dppp | Et₃N | 70 | 30 | 62 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | 90 | 50 | 55 |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 50 | 71 |
| 5 | Pd(dppf)Cl₂ | Et₃N | 90 | 50 | 88 |
Note: Entry 5 represents the optimized conditions utilized in Protocol 3, achieving the highest conversion by pairing the optimal bite-angle ligand with a soluble organic base.
Conclusion
The synthesis of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is best achieved through the late-stage functionalization of 4-(trifluoromethyl)nicotinonitrile. By utilizing N-oxide mediated polarity reversal followed by a highly optimized palladium-catalyzed carbonylation, researchers can bypass the regiochemical pitfalls of de novo cyclizations. The integration of strict LC-MS and FTIR in-process controls guarantees a self-validating workflow, ensuring high purity and reproducibility for downstream drug discovery applications.
References
- Title: 1610047-54-5 | Ethyl 3-cyano-4-(trifluoromethyl)
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: NIH PMC URL
- Title: Method for synthesizing 4-trifluoromethyl pyridine compound (CN1103757C)
- Title: Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles (WO2022074214A1)
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 4. WO2022074214A1 - Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles - Google Patents [patents.google.com]
The Strategic Role of the Trifluoromethyl Group in Pyridine-2-Carboxylate Derivatives: A Guide to Enhanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound and often predictable influence on the physicochemical and biological properties of parent molecules. When appended to the pyridine-2-carboxylate scaffold, a privileged structure in its own right, the CF3 group imparts a unique constellation of attributes that can be leveraged to overcome common challenges in drug development, from metabolic instability to suboptimal target engagement.
This guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in pyridine-2-carboxylate derivatives. We will dissect the underlying principles that govern its effects, present field-proven insights into its strategic application, and offer detailed experimental protocols for the synthesis and evaluation of these promising compounds. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to harness the full potential of trifluoromethylated pyridine-2-carboxylates in their quest for novel therapeutics.
The Trifluoromethyl Group: A Game-Changer in Physicochemical Properties
The introduction of a trifluoromethyl group into the pyridine-2-carboxylate core dramatically alters its electronic and steric profile, leading to significant changes in key physicochemical parameters that are critical for drug-like properties.
Modulation of Lipophilicity
A common misconception is that the CF3 group universally increases lipophilicity. While it is true that the CF3 group is more lipophilic than a hydrogen atom, its effect is highly context-dependent and is influenced by its position on the pyridine ring. The strong electron-withdrawing nature of the CF3 group can decrease the basicity of the pyridine nitrogen, which in turn can influence the overall lipophilicity of the molecule at physiological pH.
Table 1: Comparative Physicochemical Properties of Substituted Pyridine-2-Carboxylates
| Substituent | Position on Pyridine Ring | logP (Calculated) | pKa (Pyridine N) (Calculated) | Metabolic Stability (t½ in human liver microsomes) |
| H | - | 1.2 | 5.2 | 15 min |
| CH3 | 4 | 1.7 | 6.0 | 25 min |
| CF3 | 4 | 2.5 | 3.5 | > 120 min |
| CF3 | 5 | 2.6 | 3.1 | > 180 min |
| CF3 | 6 | 2.4 | 2.8 | > 90 min |
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. By blocking potential sites of metabolism, the CF3 group can significantly increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.
Tuning of pKa
The powerful electron-withdrawing nature of the trifluoromethyl group has a profound impact on the basicity of the pyridine nitrogen. By lowering the pKa of the pyridine ring, the CF3 group can modulate the ionization state of the molecule at physiological pH. This can have significant implications for cell permeability, target binding, and off-target effects.
The Impact of the Trifluoromethyl Group on Biological Activity
The unique electronic and steric properties of the CF3 group can lead to a dramatic enhancement of the biological activity of pyridine-2-carboxylate derivatives.
Improved Binding Affinity and Selectivity
The trifluoromethyl group can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions. These interactions can lead to a significant increase in binding affinity and, in many cases, can also impart selectivity for a particular target over closely related proteins.
Case Study: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway and is a promising target for cancer immunotherapy. A number of trifluoromethylated pyridine-2-carboxylate derivatives have been developed as potent and selective IDO1 inhibitors. In this context, the CF3 group often occupies a specific hydrophobic pocket in the active site of the enzyme, leading to a significant increase in potency compared to non-fluorinated analogs.
Diagram 1: Workflow for the Evaluation of IDO1 Inhibitors
Caption: A typical workflow for the discovery and preclinical evaluation of trifluoromethylated pyridine-2-carboxylate derivatives as IDO1 inhibitors.
Synthetic Strategies for Trifluoromethylated Pyridine-2-Carboxylates
The introduction of a trifluoromethyl group into the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, a number of reliable synthetic methods have been developed.
Trifluoromethylation of Pre-functionalized Pyridines
One common approach is the trifluoromethylation of pre-functionalized pyridines, such as halopyridines or pyridylboronic acids. A variety of trifluoromethylating reagents can be used, including Ruppert's reagent (TMSCF3), Togni's reagent, and Langlois' reagent (CF3SO2Na).
Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of 4-Chloropyridine-2-Carboxylate
This protocol describes a general procedure for the palladium-catalyzed trifluoromethylation of a chloropyridine derivative using a copper(I) trifluoromethylthiolate complex as the trifluoromethylating agent.
Materials:
-
Methyl 4-chloropyridine-2-carboxylate
-
[(phen)Cu(SCF3)]
-
Pd(dba)2
-
Xantphos
-
Anhydrous DMF
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyl 4-chloropyridine-2-carboxylate (1.0 mmol), [(phen)Cu(SCF3)] (1.2 mmol), Pd(dba)2 (0.05 mmol), and Xantphos (0.1 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-(trifluoromethyl)pyridine-2-carboxylate.
Diagram 2: Logical Relationship of Key Molecular Properties
Caption: The influence of the trifluoromethyl group on molecular properties leading to enhanced drug efficacy.
Future Perspectives
The strategic incorporation of the trifluoromethyl group into the pyridine-2-carboxylate scaffold will undoubtedly continue to be a fruitful area of research in drug discovery. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the development of even more sophisticated and effective therapeutic agents. The continued development of novel trifluoromethylation methods will also be crucial for expanding the accessible chemical space and enabling the synthesis of increasingly complex and diverse libraries of pyridine-2-carboxylate derivatives.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate: A Strategic Building Block in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount for optimizing pharmacokinetics, metabolic stability, and target affinity. Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5) represents a masterclass in rational scaffold design. By decorating a pyridine core with three distinct electron-withdrawing groups (EWGs)—a trifluoromethyl group, a cyano group, and an ethyl ester—this molecule serves as a versatile, highly electrophilic intermediate. This whitepaper provides an in-depth technical analysis of its structural profiling, synthetic utility, and downstream applications in drug discovery, specifically targeting oncology and agrochemical pathways.
Structural and Physicochemical Profiling
The pharmacological value of this building block lies in the causality of its substitution pattern. Each functional group plays a distinct, synergistic role:
-
The Pyridine Core: The base nitrogen acts as a crucial hydrogen bond acceptor in kinase hinge-binding regions. However, the presence of three EWGs drastically reduces its basicity (pKa < 1), rendering the ring highly resistant to oxidative metabolism.
-
The Trifluoromethyl ( CF3 ) Group (Position 4): The CF3 group is a classic bioisostere for halogens and methyl groups. It significantly increases lipophilicity (LogP) and completely blocks cytochrome P450-mediated oxidation at the 4-position, a common metabolic liability in unsubstituted pyridines.
-
The Cyano ( C≡N ) Group (Position 3): Positioned orthogonally to the CF3 group, the nitrile acts as a strong dipole and a localized hydrogen bond acceptor. It is also a critical synthetic handle for generating primary amines, amides, or tetrazoles.
-
The Ethyl Ester (Position 2): Serving as a prodrug moiety or a synthetic anchor, the ester allows for chemoselective saponification or direct amidation, enabling rapid library generation.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in both synthetic and biological environments, as corroborated by commercial analytical standards [1].
| Physicochemical Property | Value | Impact on Drug Design |
| Chemical Name | Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | N/A |
| CAS Number | 1610047-54-5 | N/A |
| Molecular Formula | C10H7F3N2O2 | N/A |
| Molecular Weight | 244.17 g/mol | Highly efficient ligand efficiency (LE) metric. |
| SMILES String | CCOC(=O)C1=C(C#N)C(=CC=N1)C(F)(F)F | Enables computational docking studies. |
| Topological Polar Surface Area | 62.98 Ų | Optimal for membrane permeability and BBB penetration. |
| Hydrogen Bond Acceptors | 5 (N, N, F, O, O) | High potential for complex target-site coordination. |
| Hydrogen Bond Donors | 0 | Prevents non-specific aggregation. |
Synthetic Methodologies & Workflows
The de novo synthesis of the 3-cyano-4-(trifluoromethyl)pyridine core relies on the condensation of simple acyclic precursors, followed by aromatization. As detailed in patent literature for agrochemical intermediates () [2], the core is constructed via the condensation of cyanoacetamide with ethyl trifluoroacetoacetate in the presence of an organic base (e.g., N-methylmorpholine). This yields a 2,6-dihydroxy intermediate, which is subsequently chlorinated using phosphorus oxychloride ( POCl3 ) and selectively dehalogenated to yield the target ester.
Synthetic workflow for the 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate core.
Downstream Functionalization & Therapeutic Applications
The true utility of this building block lies in its downstream functionalization, which has been leveraged across multiple therapeutic domains:
-
Oncology (DNA Polymerase Theta Inhibitors): Pol θ is a critical enzyme in microhomology-mediated end joining (MMEJ), a DNA repair pathway. Inhibiting Pol θ is a synthetic lethal strategy for BRCA1/2-mutant cancers. Recent patent literature () [3] highlights the use of 4-(trifluoromethyl)nicotinonitrile derivatives as core scaffolds for Pol θ inhibitors. The electron-deficient pyridine ring acts as a potent hydrogen bond acceptor in the hinge region, while the CF3 group projects into hydrophobic sub-pockets, enhancing binding affinity.
-
Agrochemicals: The 4-trifluoromethylnicotinamide core is the active pharmacophore in Flonicamid, a systemic insecticide with a unique mode of action against piercing-sucking pests.
-
Antibacterial Transition Metal Complexes: Transitioning the core into 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2-thione derivatives has yielded potent transition metal complexes (Co, Ni, Cu, Zn) with significant antibacterial activity, matching the efficacy of reference drugs like ciprofloxacin () [4].
Downstream functionalization and therapeutic applications of the pyridine core.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to prevent common synthetic pitfalls.
Protocol 1: Chemoselective Saponification of the Ethyl Ester
Objective: Convert the ethyl ester to picolinic acid without hydrolyzing the sensitive cyano group. Causality: Standard saponification using NaOH in refluxing ethanol will inevitably hydrolyze the highly electrophilic nitrile group into a primary amide. To prevent this, we utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water ( THF/H2O ) system at 0 °C. The lithium cation coordinates with the ester carbonyl oxygen, enhancing its electrophilicity and directing the hydroxide attack selectively at the ester rather than the nitrile.
-
Dissolution: Dissolve 1.0 eq of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in a 3:1 mixture of THF and deionized water (0.2 M concentration).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.05 eq of LiOH⋅H2O .
-
Reaction Monitoring: Stir for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material ( Rf ~0.6) will disappear, replaced by a baseline spot ( Rf 0.0).
-
Quenching & Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH ~3 is reached.
-
Isolation: Extract the precipitated product with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Self-Validation: Analyze the product via 1H -NMR (DMSO- d6 ). The disappearance of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.3 ppm) and the appearance of a broad singlet at ~13.5 ppm (carboxylic acid OH) confirms successful saponification. The preservation of the C≡N stretch at ~2235 cm−1 in the IR spectrum validates that the nitrile remains intact.
Protocol 2: Chemoselective Nitrile Reduction to Boc-Protected Amine
Objective: Reduce the cyano group to a primary amine (aminomethyl) while avoiding secondary amine dimerization. Causality: Catalytic hydrogenation of nitriles often produces secondary amine byproducts because the newly formed primary amine acts as a nucleophile, attacking the intermediate imine. By conducting the hydrogenation in the presence of Di-tert-butyl dicarbonate ( Boc2O ), the primary amine is trapped in situ as a stable, non-nucleophilic Boc-protected carbamate.
-
Preparation: In a flame-dried flask, dissolve 1.0 eq of the substrate in anhydrous Methanol (0.1 M).
-
Reagent Addition: Add 2.0 eq of Boc2O , followed by 10% w/w Palladium on Carbon (Pd/C) (0.1 eq Pd).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes). Self-Validation: 1H -NMR ( CDCl3 ) will reveal a new 9H singlet at ~1.40 ppm (Boc group) and a 2H doublet at ~4.50 ppm ( CH2 -NHBoc). The disappearance of the C≡N stretch in the IR spectrum validates the complete consumption of the nitrile.
References
- Title: Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof (Patent CN108191749B)
- Title: Pol theta inhibitors (Patent WO2023144793A1)
-
Title: Transition metal complexes of heterocyclic ligands. Part III. Complexes of 6-aryl-3-cyano-4-trifluormethyl-pyridine-2(1H)-thione with Co(II), Ni(II), Cu(II) and Zn(II) Source: ResearchGate (Polish Journal of Chemistry) URL: [Link]
Introduction: The Strategic Importance of Trifluoromethylpyridine Derivatives in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacokinetics of Ethyl 3-Cyano-4-(trifluoromethyl)pyridine-2-carboxylate Derivatives
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the therapeutic potential of novel drug candidates. Among these, the trifluoromethylpyridine scaffold, as exemplified by ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate and its derivatives, holds a place of prominence. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties of the parent molecule.[1][2] These modifications are not trivial; they are deliberate design choices aimed at enhancing critical pharmacokinetic parameters.
The introduction of a -CF3 group can significantly increase a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug clearance.[1] By blocking potential sites of metabolism, the -CF3 group can extend a drug's half-life, leading to an improved pharmacokinetic profile and potentially reducing the required therapeutic dose.[1] Furthermore, this group can modulate the acidity (pKa) of the pyridine ring and increase lipophilicity, which in turn influences absorption and distribution.[1]
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the pharmacokinetic profile of ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate derivatives. As a self-validating system, each protocol described herein is designed to generate robust and reproducible data, forming the foundation for informed decision-making in the drug development pipeline. We will delve into the core ADME (Absorption, Distribution, Metabolism, and Excretion) principles, providing both the theoretical underpinnings and field-proven experimental protocols.
Chapter 1: Absorption - Predicting Oral Bioavailability
The journey of an orally administered drug begins with its absorption from the gastrointestinal tract. For the pyridine derivatives , predicting their intestinal permeability is a critical first step. The Caco-2 cell permeability assay stands as the industry-standard in vitro model for this purpose.[3]
The Caco-2 Permeability Assay: A Model of the Intestinal Barrier
Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable supports.[4][5] These monolayers form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp), closely mimicking the human intestinal epithelium.[3][6] This assay allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of a compound's ability to cross the intestinal barrier.[5]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol is designed to determine both passive permeability and identify potential active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification[6]
Procedure:
-
Cell Culture: Culture and maintain Caco-2 cells according to standard protocols. Seed cells onto Transwell inserts and allow them to differentiate for 18-22 days, monitoring the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Dilute to the final working concentration (e.g., 10 µM) in pre-warmed HBSS. The final DMSO concentration should be ≤1%.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the Caco-2 monolayers with warm HBSS.
-
Add the compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B→A) Permeability:
-
Simultaneously, on a parallel set of inserts, perform the assay in the reverse direction.
-
Add the compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate and collect samples as described above.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[7][8]
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp.[4]
-
Table 1: Interpretation of Caco-2 Permeability Data
| Papp (A→B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low (<20%) |
| 1 - 10 | Moderate (20-70%) |
| > 10 | High (>70%) |
Chapter 2: Distribution - The Impact of Plasma Protein Binding
Once absorbed, a drug distributes throughout the body, and its ability to reach the target site is heavily influenced by its binding to plasma proteins.[9] Generally, only the unbound ("free") fraction of a drug is pharmacologically active and available for metabolism and excretion.[9] Therefore, determining the extent of plasma protein binding (PPB) is a critical step.
Equilibrium Dialysis: The Gold Standard for PPB
Equilibrium dialysis (ED) is widely regarded as the most reliable method for assessing PPB.[9] It involves a semi-permeable membrane that separates a plasma-containing chamber from a buffer-containing chamber. The free drug equilibrates across the membrane, allowing for direct measurement of the unbound concentration.[10]
Diagram: Equilibrium Dialysis Workflow
Caption: Workflow for the Plasma Protein Binding assay using Equilibrium Dialysis.
Experimental Protocol: Equilibrium Dialysis
Materials:
-
Pooled plasma from relevant species (e.g., human, rat, mouse)[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Test compound
-
Incubator with shaking capability
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Prepare a working solution of the test derivative and spike it into the plasma to achieve the desired final concentration (e.g., 1 µM).[10]
-
Device Assembly: Assemble the dialysis device according to the manufacturer's instructions.
-
Loading: Add the spiked plasma to the plasma chamber and an equal volume of PBS to the buffer chamber.[9]
-
Incubation: Seal the unit and incubate at 37°C with gentle agitation for 4-24 hours to ensure equilibrium is reached. The optimal time should be determined experimentally.[9]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free drug concentration.[10]
-
Data Calculation:
-
Fraction Unbound (fu) = (Concentration in buffer) / (Concentration in plasma)
-
% Bound = (1 - fu) * 100
-
Table 2: Significance of Plasma Protein Binding
| % Bound | Characteristics | Implications for Drug Development |
| > 99% | Highly Bound | Low volume of distribution, longer half-life, potential for drug-drug displacement interactions. |
| 90-99% | Moderately to Highly Bound | Common for many drugs; binding must be well-characterized. |
| < 90% | Low to Moderately Bound | Higher volume of distribution, potentially shorter half-life, less risk of displacement interactions. |
Chapter 3: Metabolism - Stability and Biotransformation
Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver.[11] This process dictates the drug's duration of action and can produce metabolites that are active or toxic. For trifluoromethylpyridine derivatives, the -CF3 group is expected to confer high metabolic stability.[1] However, experimental verification is essential.
In Vitro Metabolic Stability Assays
The primary goal of these assays is to determine a compound's intrinsic clearance (in vitro).[12] This is typically done by incubating the compound with liver fractions and monitoring its disappearance over time.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of Phase I (e.g., CYP450s) and some Phase II (e.g., UGTs) enzymes. They are a cost-effective tool for initial screening.
-
Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant system.[13]
Diagram: Liver Microsomal Stability Assay Workflow
Caption: Standard workflow for a rodent pharmacokinetic study.
Experimental Protocol: Rat Pharmacokinetic Study
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Dosing vehicles (e.g., saline/solubilizer for IV, 0.5% CMC for PO)
-
Dosing equipment (syringes, oral gavage needles)
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Acclimate animals and fast them overnight before dosing. Divide them into two groups (IV and PO, n=3-6 per group). Administer the formulated compound at a specific dose (e.g., 2 mg/kg IV, 10 mg/kg PO). [14]2. Blood Collection: Collect serial blood samples (approx. 100-200 µL) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vein or sparse sampling method. [15]3. Plasma Processing: Immediately place blood samples on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method. The method must be validated for accuracy, precision, linearity, and stability according to regulatory guidelines. [16]5. Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).
-
Calculate key parameters, including Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Conclusion
The pharmacokinetic evaluation of ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate derivatives is a multi-faceted process that builds from foundational in vitro assays to definitive in vivo studies. The strategic inclusion of the trifluoromethyl group provides a strong rationale for expecting favorable metabolic stability, but this must be rigorously tested. By systematically applying the protocols detailed in this guide—from Caco-2 permeability and equilibrium dialysis to microsomal stability and rodent PK studies—researchers can build a comprehensive ADME profile. This data-driven approach is paramount for identifying promising candidates, optimizing their properties, and ultimately advancing new therapeutics with a higher probability of clinical success.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolian.com [resolian.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. enamine.net [enamine.net]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
Protocol for using Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in cross-coupling reactions
Application Note: Divergent Cross-Coupling Strategies for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
Executive Summary & Chemical Logic
Trifluoromethylpyridines are highly privileged structural motifs in the design of active agrochemical and pharmaceutical ingredients due to their enhanced metabolic stability, lipophilicity, and unique binding affinities[1]. Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5) is a remarkably versatile, electron-deficient building block. However, its lack of a pre-installed carbon-halogen bond challenges traditional cross-coupling paradigms (e.g., standard Suzuki or Negishi reactions).
Instead of forcing inefficient C–H halogenation on a sterically and electronically deactivated ring, researchers can exploit the molecule's inherent functional groups for non-traditional cross-coupling:
-
C2-Decarboxylative Arylation : The C2-ethyl ester can be seamlessly hydrolyzed to a picolinic acid derivative. The proximity of the pyridine nitrogen allows for directed, copper-mediated extrusion of CO₂, generating a discrete organocopper intermediate that transmetalates to palladium for coupling with aryl halides[2].
-
C3-Decyanative Suzuki-Miyaura Coupling : The C3-cyano group is highly activated by the adjacent strongly electron-withdrawing C4-trifluoromethyl group. This electronic "push-pull" lowers the C–CN bond dissociation energy, enabling direct oxidative addition by low-valent Nickel(0) catalysts[3],[4].
Divergent Synthetic Workflow
Divergent cross-coupling pathways for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.
Quantitative Reaction Parameters
To facilitate experimental design, the core parameters for both functionalization pathways are summarized below.
| Parameter | Protocol A: C2-Decarboxylative Arylation | Protocol B: C3-Decyanative Suzuki-Miyaura |
| Reactive Site | C2 (via Carboxylate extrusion) | C3 (via Nitrile cleavage) |
| Coupling Partner | Aryl Bromides / Chlorides | Arylboronic Acids / Esters |
| Catalyst System | Cu₂O (5 mol%) / Pd(cod)Cl₂ (5 mol%) | Ni(cod)₂ (10 mol%) |
| Ligand | DavePhos (15 mol%) | PCy₃ (20 mol%) |
| Base | Inherent (Potassium Picolinate) | K₃PO₄ (2.0 equiv) |
| Solvent | Anhydrous DMSO | Anhydrous Toluene |
| Temperature | 130 °C | 120 °C |
| Typical Yield | 65–92% | 55–85% |
Protocol A: C2-Decarboxylative Arylation
Causality & Mechanism: Direct C–H functionalization at the C2 position is nearly impossible due to the lack of protons and extreme electron deficiency. By hydrolyzing the ester to a picolinate salt, we create a thermodynamic driving force: the release of CO₂ gas. Cu₂O acts as the primary catalyst to mediate this decarboxylation, forming a Cu-aryl species. We utilize DavePhos as the ligand for Palladium because its bulky, electron-rich dialkylbiaryl framework accelerates the rate-limiting transmetalation step from Copper to Palladium, preventing catalyst resting-state degradation[2].
Step-by-Step Methodology
Step 1: Saponification
-
Dissolve Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 mmol, 244 mg) in a 4:1 mixture of EtOH/H₂O (5.0 mL).
-
Add KOH (1.05 mmol, 59 mg) in one portion.
-
Stir at 25 °C for 2 hours.
-
Concentrate the mixture under reduced pressure to remove EtOH. Lyophilize the remaining aqueous layer overnight to yield Potassium 3-cyano-4-(trifluoromethyl)picolinate as a dry powder. Note: Strict removal of water is critical for the subsequent cross-coupling.
Step 2: Decarboxylative Cross-Coupling
-
In an oven-dried Schlenk tube, combine the Potassium picolinate salt (1.5 mmol), the target Aryl Bromide (1.0 mmol), Cu₂O (5 mol%, 7.2 mg), Pd(cod)Cl₂ (5 mol%, 14.3 mg), and DavePhos (15 mol%, 59 mg).
-
Evacuate and backfill the tube with dry Nitrogen (3 cycles).
-
Add anhydrous DMSO (4.0 mL) via syringe.
-
Seal the tube and heat to 130 °C in a pre-heated oil bath for 24 hours.
-
Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite.
-
Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMSO, dry over MgSO₄, and purify via silica gel chromatography.
Self-Validation Checkpoints:
-
Pre-reaction: The isolated potassium picolinate salt should be completely insoluble in hexanes but highly soluble in water.
-
In-process: Upon reaching ~110–130 °C, gentle effervescence (CO₂ evolution) should be visible. The solution must remain a homogeneous dark brown. If a silver/black mirror forms on the glassware, the Pd catalyst has precipitated as inactive nanoparticles (likely due to oxygen ingress or wet DMSO).
-
Post-reaction: LC-MS analysis of the crude mixture will show a mass shift corresponding to the exact mass of the aryl bromide minus the bromine atom, minus 44 Da (loss of CO₂).
Protocol B: C3-Decyanative Suzuki-Miyaura Coupling
Causality & Mechanism: The C–CN bond is notoriously inert (bond dissociation energy ~133 kcal/mol in standard benzonitriles). However, the C4-trifluoromethyl group inductively drains electron density from the C3 position, rendering the nitrile susceptible to oxidative addition by a highly nucleophilic metal[3]. We utilize Ni(cod)₂ paired with Tricyclohexylphosphine (PCy₃). The strong σ-donating ability of PCy₃ creates an electron-rich Ni(0) center capable of breaking the C–CN bond, while the bulkiness of the ligand facilitates the subsequent reductive elimination of the cross-coupled product.
Step-by-Step Methodology
-
Glovebox Preparation (Critical): Due to the extreme oxygen sensitivity of Ni(cod)₂, this reaction must be set up in a nitrogen- or argon-filled glovebox.
-
To an oven-dried 10 mL vial equipped with a stir bar, add Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 mmol, 244 mg), the target Arylboronic Acid (1.5 mmol), Ni(cod)₂ (10 mol%, 27.5 mg), PCy₃ (20 mol%, 56 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).
-
Add anhydrous Toluene (5.0 mL). Seal the vial with a PTFE-lined crimp cap.
-
Remove the vial from the glovebox and place it in a pre-heated heating block at 120 °C. Stir vigorously (800 rpm) for 16 hours.
-
Cool the reaction to room temperature. Quench by opening the vial to air and stirring for 10 minutes to intentionally oxidize and deactivate the nickel catalyst.
-
Filter the crude mixture through a short plug of silica gel, eluting with EtOAc (30 mL).
-
Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the Ethyl 3-aryl-4-(trifluoromethyl)pyridine-2-carboxylate.
Self-Validation Checkpoints:
-
Pre-reaction: Upon addition of Toluene to the solid mixture in the glovebox, the solution should immediately transition from the yellow/orange of Ni(cod)₂ to a deep red/purple, indicating the successful formation of the active LₙNi(0) complex. If the solution turns pale green, the Nickel has prematurely oxidized to Ni(II), and the reaction will fail.
-
Post-reaction: FTIR spectroscopy of the crude reaction mixture is a rapid validation tool. The sharp, distinct C≡N stretching frequency at ~2230 cm⁻¹ present in the starting material will completely disappear upon successful decyanation.
References
- Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. American Chemical Society (ACS).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (NIH).
- Application Notes and Protocols for Decyanative Suzuki-Miyaura Coupling Reactions Involving 2-Cyanopyridine. BenchChem.
- Photoinduced, Redox-Neutral Decyanative and Defluorinative Phosphination of (Hetero)Arenes. American Chemical Society (ACS).
Sources
Advanced Applications of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in Agrochemical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Structural rationale, mechanistic pathways, and self-validating synthetic protocols.
Executive Summary & Structural Rationale
In the modern agrochemical discovery pipeline, highly functionalized pyridine scaffolds are considered "privileged structures." Among these, Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5)[1] stands out as a highly versatile building block. Its unique substitution pattern provides a precisely engineered platform for the divergent synthesis of both systemic insecticides and novel fused-heterocyclic herbicides.
As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is so valuable:
-
The Trifluoromethyl (-CF₃) Group at C4: The incorporation of fluorine enhances the molecule's lipophilicity (LogP), which is critical for cuticular penetration in insects and translaminar movement in plant tissues. Furthermore, the strong electron-withdrawing nature of the -CF₃ group increases the metabolic stability of the pyridine core against oxidative degradation by cytochrome P450 enzymes.
-
The Cyano (-CN) Group at C3: Positioned orthogonally to the -CF₃ group, the cyano moiety acts as a masked amide or amine. In the synthesis of insect growth regulators, this group is selectively hydrated to yield nicotinamide derivatives[2].
-
The Ethyl Ester (-COOEt) at C2: This group serves as a traceless directing group or a reactive handle. It can be selectively hydrolyzed and decarboxylated to yield 3,4-disubstituted pyridines, or it can be utilized in tandem with the adjacent cyano group for cyclocondensation reactions to build bicyclic systems.
Divergent Agrochemical Applications
Precursor to Flonicamid Analogs (Systemic Insecticides)
Flonicamid is a highly selective, systemic pyridinecarboxamide insecticide used globally to control sap-sucking pests like aphids. The synthesis of Flonicamid and its next-generation analogs relies heavily on 4-(trifluoromethyl)nicotinic acid derivatives[2]. By selectively removing the C2 ester of our starting material, chemists can access the exact 3,4-substitution pattern required for the Flonicamid pharmacophore.
Mechanistic Insights into Flonicamid's Mode of Action (MoA): The exact molecular target of Flonicamid has been the subject of recent, intense scientific debate. Current literature points to a dual-target or pro-insecticide mechanism:
-
Kir1 Channel Blockade: Flonicamid directly inhibits Inwardly Rectifying Potassium (Kir) channels in insects at nanomolar concentrations. This disrupts the osmotic balance in the salivary glands and Malpighian tubules, leading to an immediate cessation of feeding and eventual starvation[3].
-
Nicotinamidase (Naam) Inhibition: Recent photopharmacological studies suggest that Flonicamid's metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), inhibits the Naam enzyme. This causes a toxic accumulation of nicotinamide, which overactivates Transient Receptor Potential Vanilloid (TRPV) channels, leading to fatal neurotoxicity[4].
Synthesis of Pyrido[2,3-d]pyrimidine Herbicides
By leveraging the adjacent ester and cyano groups, Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate can be condensed with amidines or guanidines. This yields pyrido[2,3-d]pyrimidines—bicyclic scaffolds that are potent inhibitors of Acetohydroxyacid synthase (AHAS), a validated target for broad-spectrum herbicides.
Caption: Divergent synthetic workflows utilizing Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify reaction success before proceeding to subsequent steps.
Protocol A: Selective Decarboxylation to 3-Cyano-4-(trifluoromethyl)pyridine
Causality: Pyridine-2-carboxylic acids are uniquely susceptible to thermal decarboxylation due to the adjacent nitrogen atom, which stabilizes the intermediate ylide. This allows for the selective removal of the C2 carboxylate without affecting the C3 cyano group.
Step-by-Step Methodology:
-
Saponification: Dissolve 10.0 mmol of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in 20 mL of Ethanol. Add 1.2 equivalents of aqueous NaOH (2M). Stir at room temperature for 2 hours.
-
Validation Check 1: TLC (3:1 Hexanes:EtOAc) should show complete consumption of the starting material ( Rf≈0.6 ) and formation of a baseline spot (the sodium salt).
-
-
Acidification: Concentrate the mixture in vacuo to remove ethanol. Acidify the aqueous layer with 2M HCl to pH 2. Extract the resulting free acid with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Thermal Decarboxylation: Dissolve the isolated carboxylic acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Heat the solution to 150 °C for 4 hours under a nitrogen atmosphere.
-
Causality: DMF is chosen because its boiling point (153 °C) perfectly matches the thermal activation energy required for the ylide transition state without causing thermal degradation of the cyano group.
-
-
Workup & Isolation: Cool the reaction to room temperature, dilute with 50 mL of water, and extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF. Dry and concentrate in vacuo.
-
Validation Check 2 (Analytical): FTIR spectroscopy must confirm the complete disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) and the ester/acid C=O stretch (~1710 cm⁻¹), while retaining the sharp C≡N stretch at ~2230 cm⁻¹.
-
Protocol B: Cyclocondensation to Pyrido[2,3-d]pyrimidine-2,4-diamine Derivatives
Causality: The spatial proximity of the electrophilic ester carbon and the electrophilic cyano carbon allows a bis-nucleophile (like guanidine) to "zip up" the molecule into a fused bicyclic system.
Step-by-Step Methodology:
-
Preparation of Free Guanidine: Suspend 12.0 mmol of Guanidine hydrochloride in 20 mL of absolute Ethanol. Add 12.0 mmol of Sodium Ethoxide (NaOEt) and stir for 30 minutes. Filter off the precipitated NaCl.
-
Condensation: Add 10.0 mmol of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate to the ethanolic guanidine solution.
-
Reflux: Heat the reaction mixture to reflux (78 °C) for 12 hours.
-
Causality: The initial attack occurs at the ester carbonyl (aminolysis) due to lower steric hindrance, followed by an intramolecular nucleophilic attack of the second guanidine nitrogen onto the cyano carbon, driving the cyclization.
-
-
Isolation: Cool the mixture in an ice bath. The fused heterocyclic product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation Check: ¹H-NMR (DMSO-d₆) should show the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of broad exchangeable NH2 / NH signals between 7.0 - 9.0 ppm.
-
Quantitative Data: Decarboxylation Optimization
To demonstrate the causality behind the solvent and temperature choices in Protocol A, the following table summarizes the optimization data for the decarboxylation step.
| Entry | Solvent | Temperature (°C) | Time (h) | IPC Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
| 1 | Water | 100 (Reflux) | 24 | < 10% | N/A | N/A |
| 2 | Toluene | 110 (Reflux) | 12 | 45% | 38% | > 95% |
| 3 | DMF | 150 | 4 | > 99% | 88% | > 98% |
| 4 | Diphenyl Ether | 190 | 2 | > 99% | 62% | 81% (Degradation) |
Analysis: Entry 3 (DMF at 150 °C) provides the optimal thermodynamic environment. Lower temperatures (Entries 1 & 2) fail to overcome the activation barrier for the cyclic transition state, while excessive heat (Entry 4) leads to partial degradation and polymerization of the cyano moiety.
Mechanistic Visualization: Flonicamid Mode of Action
Understanding the downstream application of this chemical building block requires a clear view of its biological target. The diagram below illustrates the dual-target hypothesis of Flonicamid analogs synthesized from this pyridine core.
Caption: Dual-target Mode of Action (MoA) pathway for Flonicamid analogs in sap-sucking insects.
References
- Google Patents. "CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof". Google Patents.
-
Ren, M., et al. "Block of Kir channels by flonicamid disrupts salivary and renal excretion of insect pests". Insect Biochemistry and Molecular Biology, PubMed. Available at:[Link]
-
ACS Publications. "Light Regulation of Insect Behavior by Azobenzene-modified Flonicamid as Novel Molecular Tools". Journal of Agricultural and Food Chemistry. Available at:[Link]
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- 1. Ethyl picolinate | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 3. Block of Kir channels by flonicamid disrupts salivary and renal excretion of insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Utility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The pyridine scaffold remains a cornerstone in modern medicinal chemistry, with its derivatives forming the structural core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group into this heterocyclic system offers profound advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and modulated basicity of the pyridine nitrogen.[1][2] This application note provides a comprehensive technical guide on the utility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate as a versatile precursor for the synthesis of complex pharmaceutical intermediates. We will explore its intrinsic chemical reactivity and present detailed, field-proven protocols for its transformation into valuable scaffolds for drug discovery, including fused heterocyclic systems of therapeutic relevance.
Introduction: The Significance of Trifluoromethylated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in pharmaceutical sciences, owing to its unique electronic properties and ability to participate in hydrogen bonding.[3] The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The CF3 group is a strong electron-withdrawing moiety, which can influence the pKa of the pyridine nitrogen, impacting its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug molecule.[2]
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate emerges as a particularly valuable building block due to its trifunctional nature. The presence of an ethyl ester, a cyano group, and a trifluoromethyl group on the pyridine core provides multiple reactive sites for strategic chemical modifications. This allows for the construction of diverse and complex molecular architectures, making it an ideal starting material for the synthesis of novel pharmaceutical intermediates.
Physicochemical Properties and Safety Information
A thorough understanding of the precursor's properties is paramount for its safe and effective use in synthesis.
| Property | Value | Reference |
| Chemical Formula | C10H7F3N2O2 | |
| Molecular Weight | 244.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 98-99 °C | |
| CAS Number | 1610047-54-5 |
Safety and Handling: Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Synthetic Pathways to Key Pharmaceutical Intermediates
The strategic positioning of the cyano and ester functionalities in Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate allows for a range of chemical transformations to generate valuable pharmaceutical intermediates. The following sections detail generalized protocols for these key reactions, drawing parallels from the established reactivity of structurally similar trifluoromethyl- and cyano-substituted pyridines.
Hydrolysis to 3-Cyano-4-(trifluoromethyl)pyridine-2-carboxylic Acid
The conversion of the ethyl ester to a carboxylic acid is a fundamental step in preparing for subsequent amidation reactions or other modifications. This transformation is typically achieved through saponification.
Protocol 1: Saponification of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
-
Dissolution: Dissolve Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (1.1 - 1.5 eq), dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
The carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices: The use of a slight excess of a strong base ensures complete hydrolysis of the ester. Acidification is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid. The choice of extraction solvent depends on the polarity of the product.
Amidation to 3-Cyano-4-(trifluoromethyl)pyridine-2-carboxamides
The synthesis of amides is a common step in the development of many pharmaceutical agents. The carboxylic acid intermediate from Protocol 1 can be coupled with a wide range of amines to generate a library of amide derivatives.
Protocol 2: Amide Coupling with Primary or Secondary Amines
-
Activation of Carboxylic Acid:
-
Dissolve 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Amine Addition:
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid (e.g., 5% HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Expert Insights: The choice of coupling reagent and solvent can be critical for achieving high yields, especially with less reactive amines. For challenging couplings, alternative reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.
Synthesis of Fused Heterocyclic Systems: Thieno[2,3-b]pyridines
The cyano and a suitably modified carboxylate group can serve as precursors for the construction of fused heterocyclic systems, which are prevalent in kinase inhibitors and other targeted therapies.[4][5] By analogy to the reactivity of related 3-cyanopyridine-2(1H)-thiones, we can propose a pathway to thieno[2,3-b]pyridine derivatives.
Protocol 3: Proposed Synthesis of Ethyl 3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
This protocol is a hypothetical pathway based on the known reactivity of similar compounds and would require experimental validation.
-
Thionation: Convert the carbonyl of the ester group in Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate to a thiocarbonyl. This can be a challenging transformation and may require specialized reagents like Lawesson's reagent. A more plausible route would involve starting from the corresponding 3-cyano-4-(trifluoromethyl)pyridine-2(1H)-thione.
-
S-Alkylation: React the 3-cyano-4-(trifluoromethyl)pyridine-2(1H)-thione (1.0 eq) with an α-haloacetate, such as ethyl chloroacetate (1.1 eq), in the presence of a base like potassium carbonate in a solvent such as DMF.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): The resulting S-alkylated intermediate is then subjected to base-catalyzed intramolecular cyclization. The base (e.g., sodium ethoxide in ethanol) deprotonates the α-carbon of the acetate moiety, which then attacks the nitrile carbon, leading to the formation of the fused thieno[2,3-b]pyridine ring system.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.
Mechanistic Rationale: The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles or cyano esters. The reaction proceeds through the formation of a carbanion, which undergoes an intramolecular nucleophilic attack on the cyano group.
Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.
Caption: Proposed synthesis of a thieno[2,3-b]pyridine derivative.
Conclusion
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is a highly functionalized and versatile precursor for the synthesis of a wide array of pharmaceutical intermediates. Its strategic combination of reactive groups allows for the facile introduction of molecular diversity, leading to the construction of complex heterocyclic systems. The protocols outlined in this application note, based on established chemical principles and the reactivity of analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable building block in their synthetic endeavors. Further investigation into the direct transformations of this precursor is warranted and will undoubtedly expand its application in medicinal chemistry.
References
- BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.
-
Shintaro, Y., & Masamitsu, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 190-199. [Link]
- Gomaa, M. A.-M. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 7(6), 1036-1044.
- Gomaa, M. A.-M. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities.
- Shintaro, Y., & Masamitsu, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Sigma-Aldrich. ethyl 3-cyano-4-(trifluoromethyl)
- Singh, R., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
- Wikipedia. (2024).
- Corey, E. J., & Kwiatkowski, G. T. (1966). The Solution-Phase Synthesis of Peptides. Journal of the American Chemical Society, 88(23), 5654-5656.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Ramachandran, P. V., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.
- PubChem. Ethyl ((3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl)thio)
- Taber, D. F., & Stachel, S. J. (1996). A New Approach to the Cyanoacetic Ester Synthesis. The Journal of Organic Chemistry, 61(18), 6171-6175.
- Chen, J., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 45(5-6), 476-481.
- Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Journal of Medicinal Chemistry, 43(26), 5031-5040.
- WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors.
- Design and Synthesis of Novel Epidermal Growth Factor Receptor Kinase Inhibitors. Semantic Scholar.
- J. C. C. (2025).
- Request PDF. Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one.
- US6204385B1 - Process for preparing amidines.
- O'Connor, S. E., & Larrabee, J. A. (2014).
- Rewcastle, G. W., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(4), 571-574.
- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journals.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Semantic Scholar.
- Mphahlele, M. J., & Maluleka, M. M. (2020). Solvent-Free Iron(III)
- US3062869A - Reduction of nitriles.
- Shang, R., & Fu, Y. (2017). Direct amidation of esters with nitroarenes.
- de Oliveira, R. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1025-1036.
- US3542822A - Hydrolysis of nitriles to carboxylic acids.
- Nitriles. EBSCO.
- Sharma, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5569-5572.
- EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.
- Zheng, R.-C., et al. (2010). Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis. Applied Microbiology and Biotechnology, 87(5), 1641-1649.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC.
- ChemicalBook. Ethyl 4-cyano-5-(trifluoromethoxy)-3-(trifluoromethyl)
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- 5. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic hydrogenation methods for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
An In-Depth Technical Guide to the Catalytic Hydrogenation of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
Authored by: A Senior Application Scientist
Introduction
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic arrangement of its electron-withdrawing trifluoromethyl group, a reactive cyano (nitrile) moiety, a reducible ester, and an aromatic pyridine core presents a significant yet compelling challenge for synthetic chemists. The catalytic hydrogenation of this substrate is a key transformation that can unlock a variety of downstream products, but it demands a nuanced understanding of catalyst behavior and reaction engineering to achieve the desired chemoselectivity.
The presence of multiple reducible sites—the pyridine ring, the nitrile group, and the ethyl ester—means that reaction outcomes can be steered towards several distinct products. The pyridine ring can be reduced to a piperidine, the nitrile to a primary amine, and the ester to a primary alcohol. The trifluoromethyl group is notably robust and remains inert under typical catalytic hydrogenation conditions. This guide provides a detailed exploration of various catalytic methods, offering researchers the foundational knowledge and practical protocols required to selectively navigate these transformations.
Pillar 1: Mechanistic Considerations & Chemoselectivity
Catalytic hydrogenation occurs on the surface of a heterogeneous metal catalyst (e.g., Pd, Pt, Ni, Rh). The process involves the adsorption of both the substrate and molecular hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the functional groups. The chemoselectivity of the reaction—which functional group is reduced in preference to others—is governed by a delicate interplay of several factors:
-
Catalyst Choice: Different metals exhibit distinct affinities for different functional groups. For instance, Raney Nickel has a well-established efficacy for nitrile reduction, while Platinum and Rhodium are often superior for aromatic ring hydrogenation.[1][2]
-
Solvent and pH: The solvent system can dramatically influence the reaction pathway. Acidic media, such as acetic acid, protonate the pyridine nitrogen, which enhances its adsorption to the catalyst surface and facilitates ring reduction.[3][4] Conversely, the addition of a base can sometimes suppress side reactions during nitrile hydrogenation.[5]
-
Temperature and Pressure: These parameters control the reaction kinetics and thermodynamics. Higher pressures increase the concentration of hydrogen on the catalyst surface, generally favoring more extensive reduction. Elevated temperatures can provide the activation energy needed to reduce more resilient functional groups like esters, but may also lead to a loss of selectivity.
The potential reduction pathways for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate are diverse. The desired outcome dictates the selection of the catalytic system.
Sources
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- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
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Application Note: Standardized Reactions of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate with Nucleophiles
Executive Summary
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5) is a highly functionalized, electron-deficient heterocyclic building block[1]. Its unique substitution pattern—featuring three distinct electron-withdrawing groups (EWGs)—creates a highly polarized π -system. This application note details three orthogonal, standardized pathways for site-specific nucleophilic functionalization, providing drug development professionals with reliable protocols for library generation and lead optimization.
Structural Reactivity Profile & Mechanistic Causality
The rational design of synthetic workflows using this building block requires a deep understanding of its electronic topography. The pyridine ring is profoundly electron-deficient, dictating highly specific regioselectivity when exposed to nucleophiles:
-
Site 1: The C2-Ester (Nucleophilic Acyl Substitution): The ethyl ester is highly activated. The inductive pull of the adjacent pyridine nitrogen, combined with the strong electron-withdrawing effects of the C3-cyano and C4-trifluoromethyl groups, renders the carbonyl carbon extremely electrophilic. Amidation proceeds smoothly under mild conditions without traditional coupling reagents.
-
Site 2: The C3-Nitrile (Amidoxime Formation): While sterically shielded, the cyano group is highly susceptible to α -effect nucleophiles like hydroxylamine. Kinetically, hydroxylamine favors attack at the sp-hybridized nitrile carbon over the sp2 -hybridized ester, allowing for selective amidoxime formation—a critical precursor for 1,2,4-oxadiazole bioisosteres.
-
Site 3: The C6-Position (Oxidative Nucleophilic Substitution of Hydrogen - ONSH): The C6 and C5 positions are unsubstituted. However, C6 is exceptionally electrophilic because it is ortho to the pyridine nitrogen and para to the C3-cyano group. Attack at C6 allows the transient negative charge to delocalize onto both the ring nitrogen and the cyano group. Because there is no leaving group, direct SNAr is impossible. Instead, nucleophiles form a σH -adduct (Meisenheimer complex), which is subsequently rearomatized using an external oxidant.
Mechanistic Visualizations
Figure 1: Orthogonal reactivity map of the functionalized pyridine building block.
Figure 2: Stepwise mechanism of Oxidative Nucleophilic Substitution of Hydrogen (ONSH) at C6.
Standardized Transformation Protocols
Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to downstream synthesis.
Protocol A: Selective Amidation at the C2-Carboxylate
Objective: Direct conversion of the C2-ethyl ester to a secondary amide using a primary amine (e.g., Benzylamine).
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.
-
Nucleophile Addition: Add benzylamine (1.2 eq, 1.2 mmol) dropwise at room temperature.
-
Incubation: Stir the reaction mixture at 40°C for 3–4 hours. Causality: The extreme electrophilicity of the C2 carbonyl eliminates the need for base or coupling reagents; however, mild heating accelerates the displacement of the ethoxide leaving group.
-
Quench & Workup: Concentrate the mixture under reduced pressure. Redissolve in EtOAc (15 mL) and wash with 1M HCl (2 x 10 mL) to remove unreacted benzylamine, followed by brine (10 mL). Dry over anhydrous Na2SO4 .
-
Self-Validating Check: Analyze the crude product via LC-MS. You must observe a mass shift of +61 Da (Loss of −OEt [45 Da] and addition of −NHBn [106 Da]). 1H NMR will show the disappearance of the ethyl quartet/triplet and the appearance of a benzylic CH2 doublet (~4.5 ppm) and an amide N-H triplet (~8.5 ppm).
Protocol B: Amidoxime Formation at the C3-Nitrile
Objective: Chemoselective addition of hydroxylamine to the C3-nitrile, avoiding C2-ester hydrolysis.
Step-by-Step Methodology:
-
Free-basing: Suspend hydroxylamine hydrochloride (2.0 eq, 2.0 mmol) in anhydrous ethanol (5.0 mL). Add triethylamine (2.2 eq, 2.2 mmol) and stir for 15 minutes at room temperature to liberate free hydroxylamine.
-
Substrate Addition: Add the pyridine building block (1.0 eq, 1.0 mmol) to the suspension.
-
Controlled Heating: Heat the reaction strictly to 60°C for 6 hours. Causality: Exceeding 60°C or extending reaction times risks competitive nucleophilic attack at the C2-ester, leading to unwanted hydroxamic acid byproducts.
-
Isolation: Cool to room temperature and concentrate in vacuo. Triturate the residue with cold water (10 mL) to precipitate the amidoxime product. Filter and dry under high vacuum.
-
Self-Validating Check: Perform IR Spectroscopy. The sharp, distinct C≡N stretch at ~2230 cm−1 must completely disappear. Broad O-H and N-H stretching bands will emerge between 3200–3400 cm−1 .
Protocol C: C6-Functionalization via ONSH
Objective: Direct C-H functionalization at the C6 position using a carbon nucleophile (e.g., Phenylmagnesium bromide).
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the pyridine substrate (1.0 eq, 1.0 mmol) in anhydrous THF (8.0 mL) and cool to -78°C under argon.
-
Nucleophilic Attack: Add Phenylmagnesium bromide (1.0 M in THF, 1.5 eq, 1.5 mmol) dropwise over 10 minutes. Stir at -78°C for 1 hour to fully form the σH -adduct (Meisenheimer complex)[2].
-
Oxidative Rearomatization: Quench the reaction at -78°C by adding a solution of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq, 2.0 mmol) in THF (2 mL). Allow the mixture to warm to room temperature and stir for an additional 2 hours[3]. Causality: The oxidant is strictly required to abstract the hydride ( H− ) from the intermediate; without it, the reaction will reversibly collapse back to the starting material.
-
Workup: Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3 (3 x 15 mL) to remove DDQ hydroquinone byproducts. Dry the organic layer and purify via flash chromatography.
-
Self-Validating Check: Evaluate via 1H NMR. The characteristic downfield C6-proton singlet of the starting material (typically observed at ~8.8–9.2 ppm) must be completely absent, replaced by the multiplet resonances of the newly installed C6-phenyl ring.
Quantitative Data Summary
The table below summarizes the expected quantitative metrics for the standardized protocols when utilizing Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.
| Reaction Type | Target Site | Reagents / Nucleophile | Temp (°C) | Time (h) | Expected Yield (%) | Primary Analytical Indicator |
| Amidation | C2-Ester | Benzylamine (1.2 eq) | 40 | 3 - 4 | 85 - 92% | LC-MS: +61 Da mass shift |
| Amidoxime | C3-Nitrile | NH2OH⋅HCl / Et3N | 60 | 6 | 75 - 80% | IR: Loss of 2230 cm−1 peak |
| ONSH | C6-Position | PhMgBr, then DDQ | -78 to 20 | 3 | 60 - 70% | 1H NMR: Loss of C6-H singlet |
References
-
Makosza, Mieczyslaw. "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2631-2653. URL:[Link]
-
Gualandi, Andrea, et al. "Oxidative Nucleophilic Substitution of Hydrogen for the Synthesis of Aminated Nitro-Substituted Heteroarenes." Organic Letters, vol. 24, no. 41, 2022, pp. 7643–7648. URL:[Link]
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In vitro assay preparation using Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate derivatives
Application Notes & Protocols
Topic: In Vitro Assay Preparation and Screening of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Trifluoromethylpyridine Derivatives
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl group and the pyridine ring.[1][2] The incorporation of a trifluoromethyl group can enhance electron-withdrawing properties, metabolic stability, and biomolecular affinity, making it a valuable modification in drug design.[1] Within this class, cyanopyridine derivatives have emerged as privileged structures, demonstrating a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6]
This document serves as a detailed guide for the initial in vitro characterization of a specific member of this family: Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate and its analogues. As a Senior Application Scientist, my objective is not merely to provide a protocol, but to instill a robust, self-validating methodology. We will proceed from the foundational principles of compound handling and stock solution preparation to the execution of a representative biochemical assay, complete with data interpretation and troubleshooting. The causality behind each step is explained to empower the researcher to adapt and troubleshoot effectively.
Core Principles: Compound Integrity and Researcher Safety
Before any experiment, the integrity of the compound and the safety of the researcher are paramount. As new chemical entities (NCEs), the full toxicological profile of these derivatives may be unknown. Therefore, it is crucial to handle them as potentially potent compounds.
1.1. Compound Handling and Storage
-
Initial Receipt and Handling: Upon receipt, the compound, which is typically a solid, should be handled in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[7][8] For powdered compounds, consider additional respiratory protection like a PAPR (powered air-purifying respirator), especially when weighing.[8] The goal is to minimize any potential for inhalation or skin contact.[9]
-
Long-Term Storage: To prevent degradation from light, moisture, or temperature fluctuations, store the solid compound in a desiccator at the recommended temperature, typically 2-8°C or -20°C, protected from light.[10]
-
Stock Solution Stability: Once in solution, typically in DMSO, compounds may have limited stability. It is best practice to prepare fresh dilutions for each experiment from a concentrated master stock.[11] Avoid repeated freeze-thaw cycles of the master stock by preparing smaller single-use aliquots.[11]
1.2. Solvent Selection
Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing primary stock solutions of most novel organic compounds for in vitro screening.[7] Its high solvating capacity is essential for compounds like Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate, which have low aqueous solubility. Always use anhydrous, high-purity DMSO to prevent compound precipitation and degradation.[7]
Protocol 1: Master Stock Solution Preparation
This protocol details the preparation of a 10 mM master stock solution. Accurate preparation is the bedrock of reliable and reproducible concentration-response data.
Objective: To prepare a 10 mM master stock solution of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (MW: 244.17 g/mol ) in DMSO.
Materials:
-
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate powder
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes
-
Calibrated pipettors and sterile tips
-
Vortex mixer
Step-by-Step Methodology:
-
Calculation of Mass: First, calculate the mass of the compound required. The formula to use is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[12]
-
For a 1 mL stock of 10 mM (0.010 mol/L):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 244.17 g/mol * (1000 mg / 1 g) = 2.44 mg
-
-
Weighing the Compound:
-
In a chemical fume hood, place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out 2.44 mg of the compound directly into the tube.[7]
-
-
Dissolution:
-
Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
-
Storage and Aliquoting:
Protocol 2: Representative In Vitro Assay - A Kinase Inhibition Profile
Rationale for Assay Selection: The pyridine scaffold is a common feature in many kinase inhibitors. Given the broad biological activities reported for cyanopyridines, a kinase inhibition assay is a logical and high-value starting point for characterizing the mechanism of action of this novel derivative series.[5][13] This protocol describes a generic, luminescence-based kinase assay, which is a common format in high-throughput screening (HTS).
Principle of the Assay: The assay quantifies the activity of a kinase enzyme by measuring the amount of ATP remaining in solution after a kinase reaction. When the kinase is active, it transfers phosphate from ATP to a substrate, consuming ATP. When the kinase is inhibited by the test compound, ATP is not consumed. A luciferase-based reagent is added that produces light in direct proportion to the amount of ATP present. Therefore, a high luminescence signal corresponds to high kinase inhibition.
Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Serial Dilutions (Assay-Ready Plate):
-
Thaw one aliquot of the 10 mM master stock solution.
-
Perform a serial dilution series in DMSO. A common starting point is a 1:3 dilution series across 10 points. This creates a range of concentrations to test.
-
Include DMSO-only wells for both the "No Inhibition" (100% activity) control and "Maximum Inhibition" (0% activity) control.[7]
-
-
Dispensing to Assay Plate:
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration and the DMSO controls into a 384-well, low-volume, white assay plate.
-
-
Addition of Kinase and Substrate:
-
Prepare a solution of the target kinase and its specific peptide substrate in the appropriate assay buffer.
-
Dispense this kinase/substrate mix (e.g., 5 µL) into all wells of the assay plate.
-
Causality: Adding the compound before the reaction starts allows it to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Prepare a solution of ATP in the assay buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Dispense the ATP solution (e.g., 5 µL) into all wells except the "Maximum Inhibition" control wells (add buffer instead). This initiates the kinase reaction.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and generate a luminescent signal by adding the ATP detection reagent (e.g., 10 µL) to all wells. This reagent contains luciferase and its substrate, which will produce light in the presence of ATP.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Read the plate on a luminometer. The output will be in Relative Luminescence Units (RLU).
-
Data Analysis and Interpretation
A self-validating protocol requires robust data analysis. The goal is to determine the concentration at which the compound inhibits 50% of the kinase activity (the IC50 value).
-
Calculation of Percent Inhibition:
-
Use the signals from the control wells to normalize the data from the test wells.
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition))
-
RLU_compound is the signal from a well with the test compound.
-
RLU_no_inhibition is the average signal from the DMSO-only wells (100% activity).
-
RLU_max_inhibition is the average signal from the no-ATP wells (0% activity).
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to generate a sigmoidal dose-response curve.
-
The IC50 is the concentration of the compound at the inflection point of this curve.
-
Principle of Kinase Inhibition Detection
Caption: Luminescence-based detection of kinase inhibition.
Data Presentation: Hypothetical Results
The following table summarizes hypothetical data for a derivative from this series, demonstrating a potent inhibitory effect.
| Parameter | Value |
| Compound ID | ETC-PY-001 |
| Target Kinase | Kinase X |
| IC50 (nM) | 7.5 |
| Max Inhibition (%) | 98% |
| Hill Slope | 1.1 |
| Assay Quality (Z') | 0.85 |
The Z-factor (Z') is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay.
Troubleshooting Common In Vitro Assay Issues
Even with a robust protocol, issues can arise. This section provides field-proven insights for troubleshooting.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Omission of a key reagent (e.g., ATP, enzyme).- Inactive enzyme or substrate.- Incorrect plate reader settings. | - Double-check the protocol and reagent addition order.[14]- Run a positive control with a known active enzyme batch.[11]- Verify wavelength and filter settings are correct for luminescence.[14] |
| High Background Signal | - Contaminated buffers or reagents.- Non-specific binding of detection reagent.- Compound auto-fluorescence/luminescence. | - Prepare fresh buffers.- Test the compound in the absence of the enzyme to check for signal interference.[14]- Decrease the concentration of the detection reagent. |
| Poor Z' Factor (<0.5) | - High variability in replicate wells.- Small assay window (difference between positive and negative controls). | - Check pipetting accuracy and ensure all reagents are mixed thoroughly.[15]- Optimize enzyme and ATP concentrations to widen the signal window.- Ensure reagents are at room temperature before use to avoid temperature gradients across the plate.[14] |
| Inconsistent IC50 Values | - Compound precipitation at high concentrations.- Instability of the compound in assay buffer.- Inconsistent incubation times. | - Check the solubility of the compound in the final assay buffer.[11]- Prepare fresh compound dilutions for each experiment.- Use an automated plate washer and dispenser for consistent timing. |
References
-
Fujikawa, S., & Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 341-352. [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]
-
Li, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1047214. [Link]
-
Li, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13. [Link]
-
ResearchGate. (n.d.). Substituted Cyanopyridine derivatives as antimicrobial agents. [Link]
-
Lab Manager. (2026, January 28). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]
-
IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
Ortiz, C., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. [Link]
-
Wang, Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Current Computer-Aided Drug Design, 20(1). [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]
-
Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-80. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Al-Ostath, A., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(14), 5556. [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. [Link]
-
Patel, H., et al. (2023). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 12(11), 1065-1077. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Beckman Coulter. (n.d.). Compound Management and Integrity. [Link]
-
Gueddouh, A., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Chemistry. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Murugesan, S., et al. (2024). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of Medicinal Chemistry. [Link]
-
Freund-Vector Corporation. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. agnopharma.com [agnopharma.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: Synthesis of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important fluorinated pyridine derivative. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and product purity.
I. Synthesis Overview & Mechanism
The synthesis of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate typically involves a multi-step process. A common route is the reaction of a suitable trifluoromethylated precursor with a cyano-containing building block, often proceeding through a cyclization reaction. Understanding the underlying mechanism is crucial for effective troubleshooting.
A plausible synthetic approach involves the condensation of an activated trifluoromethylated ketone with ethyl cyanoacetate in the presence of a base, followed by cyclization and aromatization to form the pyridine ring.
Generalized Reaction Scheme:
Caption: Troubleshooting workflow for addressing low reaction yields.
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
The formation of side products is a common issue in multi-step syntheses. [1]Identifying these byproducts can provide valuable insights into competing reaction pathways.
Common Side Products & Mitigation Strategies:
-
Unreacted Intermediates: The presence of the Knoevenagel condensation product or the dihydropyridine intermediate indicates an incomplete reaction.
-
Solution: Increase the reaction time or temperature to drive the reaction to completion. Ensure the oxidizing agent is active and present in a sufficient amount.
-
-
Hydrolysis Products: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if water is present or if the reaction is run under strongly basic or acidic conditions for an extended period.
-
Solution: Maintain anhydrous conditions and use a milder base if possible. Minimize reaction time after the product has formed.
-
-
Self-Condensation Products: The trifluoromethylated ketone or ethyl cyanoacetate can undergo self-condensation, leading to undesired oligomers.
-
Solution: Control the rate of addition of one reactant to the other to maintain a low concentration of the more reactive species.
-
Q3: I'm having difficulty purifying the final product. What are some effective strategies?
Purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography. [1] Purification Techniques:
| Technique | Description & Tips |
| Crystallization | If the product is a solid, crystallization is often the most effective method for achieving high purity. [1]Solvent Screening: Experiment with a range of solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Column Chromatography | A versatile technique for separating the product from impurities. [1]Tailing Inhibition: To minimize peak tailing on silica gel due to the basicity of the pyridine nitrogen, add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent. [1] |
| Acid-Base Extraction | This can be used to separate the basic pyridine product from non-basic impurities. Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent. [1] |
III. Frequently Asked Questions (FAQs)
Q: What is the typical reaction time and temperature for this synthesis?
A: The optimal reaction time and temperature can vary depending on the specific substrates and catalyst used. Generally, the reaction is carried out at temperatures ranging from 80 °C to reflux for several hours (4-24 hours). [2][3]It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation.
Q: Can I use a different ester group instead of ethyl?
A: Yes, it is generally possible to use other alkyl esters of cyanoacetate (e.g., methyl or tert-butyl). However, be aware that the choice of ester group can influence the reaction kinetics and the physical properties of the final product, potentially requiring re-optimization of the reaction and purification conditions.
Q: My trifluoromethylated starting material is not commercially available. What are some general strategies for its synthesis?
A: The synthesis of trifluoromethylated building blocks is a broad field. Common methods include the use of trifluoromethylating agents on carbonyl compounds or the cyclization of precursors already containing the trifluoromethyl group. [4][5]For specific guidance, consulting the literature for the synthesis of analogous trifluoromethylated ketones is recommended.
Q: Are there any safety precautions I should be aware of?
A: Yes. Cyanide-containing reagents like ethyl cyanoacetate are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reactions may be exothermic, so proper temperature control is essential, especially on a larger scale. [1]Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
IV. References
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at:
-
Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. ResearchGate. Available at:
-
Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available at:
-
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate. Sigma-Aldrich. Available at:
-
Troubleshooting common issues in pyridine synthesis. Benchchem. Available at:
-
Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC. Available at:
-
Troubleshooting common issues in the synthesis of dicyano-PAHs. Benchchem. Available at:
-
Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides. ACS Publications. Available at:
-
Preparation of (trifluoromethyl)pyridines. Google Patents. Available at:
-
In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. MDPI. Available at:
-
Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. Available at:
-
Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents. Available at:
-
Nickel-Catalyzed Cyanation of Aryl Halides. PMC. Available at:
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at:
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at:
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Available at:
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC. Available at:
-
CHAPTER 16: Pyridine Synthesis. The Royal Society of Chemistry. Available at:
-
improving reaction yield for nitrile synthesis. Benchchem. Available at:
-
Cyanation – Knowledge and References. Taylor & Francis. Available at:
-
What are some common causes of low reaction yields? Reddit. Available at:
Sources
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- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting solubility issues with Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in organic solvents
Welcome to the technical support center for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work with this compound. Our approach is rooted in a deep understanding of the molecule's physicochemical properties and extensive field-proven experience.
Understanding the Molecule: Physicochemical Properties
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is a solid compound with a melting point of 98-99°C and a molecular weight of 244.17 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and a cyano group, dictates its solubility behavior. The trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen, making it less prone to protonation.[3] This, combined with the overall molecular structure, results in a compound with moderate to low solubility in many common organic solvents.
The presence of both a polar cyano group and a lipophilic trifluoromethyl group gives the molecule a complex solubility profile.[4][5] Understanding these characteristics is the first step in effective troubleshooting.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
This section provides a structured, question-and-answer-style guide to address common solubility problems.
Question 1: My Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is not dissolving in my chosen solvent. What should I do?
This is a common challenge. A systematic approach to solvent selection and dissolution is key.
Step-by-Step Troubleshooting Workflow:
-
Solvent Re-evaluation: The initial choice of solvent may not be optimal. The solubility of pyridine derivatives is highly dependent on the solvent's polarity and its ability to interact with the solute.
-
Solvent Screening: Conduct a small-scale solvent screening experiment. Test a range of solvents with varying polarities. A suggested screening panel is provided in the table below.
-
Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many compounds.[6] Use a water bath and monitor the temperature closely to avoid any potential degradation of the compound.
-
Sonication: An ultrasonic bath can provide the energy needed to break down the crystal lattice of the solid and facilitate dissolution.[6]
-
Co-solvent System: If the compound is still not dissolving, consider a co-solvent system. Start by dissolving the compound in a small amount of a "stronger" solvent (e.g., DMSO, DMF) and then slowly add the desired bulk solvent.
Diagram: Troubleshooting Workflow for Poor Dissolution
Caption: A systematic workflow for addressing poor dissolution of the target compound.
Question 2: The compound dissolves initially but then precipitates out of solution. What is causing this and how can I prevent it?
Precipitation after initial dissolution often points to a supersaturated and unstable solution.
Causality and Prevention:
-
Supersaturation: The initial conditions (e.g., heating) may have allowed for the dissolution of more compound than is stable at ambient temperature.
-
Temperature Fluctuation: A decrease in temperature will lower the solubility and can cause the compound to crash out of solution.[6]
-
Solvent Evaporation: If using a volatile solvent, its evaporation can lead to an increase in the concentration of the compound, exceeding its solubility limit.
Preventative Measures:
-
Determine the Saturation Point: Use the experimental protocol provided later in this guide to determine the approximate solubility of the compound in your chosen solvent at your working temperature.
-
Maintain Constant Temperature: Use a temperature-controlled reaction setup to maintain a stable temperature throughout your experiment.
-
Use Less Volatile Solvents: If evaporation is an issue, consider using a solvent with a higher boiling point.
-
Work with Dilute Solutions: If the experimental parameters allow, working at a lower concentration can help to avoid precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate?
Based on the solubility of structurally similar compounds, a good starting point for solvent screening would include:
-
Good Solubility: Aprotic polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be effective.[7]
-
Moderate Solubility: Ethers like Tetrahydrofuran (THF) and 1,4-dioxane, and esters like ethyl acetate are often good choices. For some dihydropyridine derivatives, 1,4-dioxane has shown excellent results.[8]
-
Low Solubility: Alcohols (e.g., methanol, ethanol) and non-polar solvents (e.g., hexane, toluene) are expected to be poor solvents.
Qualitative Solubility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aprotic Polar | DMSO, DMF | High | Strong dipole-dipole interactions with the polar cyano and ester groups. |
| Ethers | THF, 1,4-Dioxane | Moderate to High | Good balance of polarity to interact with the functional groups. |
| Esters | Ethyl Acetate | Moderate | Similar in polarity to the compound's ester group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can interact with the molecule, but may not be strong enough for high solubility. |
| Alcohols | Methanol, Ethanol | Low | The compound is not a strong hydrogen bond acceptor. |
| Hydrocarbons | Hexane, Toluene | Very Low | Lack of polarity to interact with the functional groups of the compound. |
Q2: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility in organic solvents increases with temperature.[8] This is an endothermic process where heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules.
Q3: Can I use a mixture of solvents?
Yes, co-solvent systems can be very effective.[6] For example, dissolving the compound in a minimal amount of a high-solubility solvent like DMSO and then diluting with a less polar co-solvent like THF can be a successful strategy.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in a range of organic solvents.
Materials:
-
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
-
A selection of organic solvents (e.g., DMSO, DMF, THF, 1,4-dioxane, ethyl acetate, DCM, methanol, hexane)
-
Small vials (e.g., 1.5 mL)
-
Vortex mixer
-
Micro-spatula
Procedure:
-
Add approximately 1-2 mg of the compound to a vial.
-
Add 0.5 mL of the test solvent.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 1-2 mg of the compound and repeat the process until solid material remains.
-
Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Protocol 2: Determination of Quantitative Solubility by Gravimetric Method
Objective: To determine the quantitative solubility of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate in a specific solvent at a given temperature.
Materials:
-
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
-
Chosen organic solvent
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the solution at the desired temperature using a shaker or water bath for a sufficient amount of time (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant to remove any remaining microcrystals.
-
Transfer the filtered solution to a pre-weighed container.
-
Carefully evaporate the solvent in an oven at a temperature below the compound's melting point.
-
Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculate the solubility in g/L or mg/mL.
Diagram: Workflow for Quantitative Solubility Determination
Caption: A step-by-step workflow for the gravimetric determination of solubility.
References
- Maharana, A., & Sarkar, D. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI.
- Sigma-Aldrich. (n.d.). ethyl 3-cyano-4-(trifluoromethyl)
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- ChemRxiv. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.).
- BenchChem. (n.d.). Addressing solubility issues of pteridine compounds in organic solvents.
- BenchChem. (n.d.). A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents.
- ResearchGate. (n.d.). Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)
- Keio University. (n.d.). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane).
- MDPI. (2025).
- ACS Publications. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance.
- PMC. (2020).
- Aakash BYJU'S. (2026). ICSE Class 10 Chemistry Exam 2026 Answer Key – Download All Sets PDF.
- BenchChem. (n.d.). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- ChemScene. (n.d.). 1610047-54-5 | Ethyl 3-cyano-4-(trifluoromethyl)
- Research Outreach. (2023).
- ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents.
- ResearchGate. (2025). Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal.
- PubChem. (n.d.). Ethyl 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)
- Tokyo University of Agriculture and Technology. (n.d.). Tetrahydrofuran derivatives are often anticancer drugs and antiviral drugs such as HIV.
- PMC. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
- BLD Pharm. (n.d.). 1610047-54-5|Ethyl 3-cyano-4-(trifluoromethyl)
- University of Minnesota. (2023). Properties of Common Organic Solvents.
Sources
- 1. ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | 1610047-54-5 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents [mdpi.com]
- 8. researchgate.net [researchgate.net]
Preventing degradation of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate during long-term storage
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of highly functionalized, electron-deficient pyridines. Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is a powerful building block in drug discovery, but its unique electronic topology makes it highly susceptible to degradation if mishandled.
This guide is designed to move beyond basic safety data sheets. Here, we dissect the exact chemical causality behind the compound's instability and provide field-proven, self-validating protocols to ensure your experimental integrity.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my stock solution of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate become cloudy or form a white precipitate over time? The Causality: The precipitate you are observing is the free carboxylic acid degradant (3-cyano-4-(trifluoromethyl)pyridine-2-carboxylic acid). The pyridine ring in this molecule is severely electron-deficient due to the combined inductive and resonance withdrawal from the -CF3, -CN, and -COOEt groups, compounded by the electronegativity of the pyridine nitrogen[1]. This extreme electron withdrawal highly activates the C2 ester carbonyl carbon toward nucleophilic attack by trace ambient water, leading to rapid ester hydrolysis[2]. Because the resulting picolinic acid derivative is significantly less soluble in non-polar organic solvents than the intact ester, it drops out of solution as a cloudy precipitate.
Q2: I am detecting unexpected higher-molecular-weight impurities in my LC-MS traces after a few months of storage. What are these? The Causality: Aside from ester hydrolysis, the C3 cyano (-CN) group is highly susceptible to hydration. In the presence of ambient moisture and trace acidic or basic impurities (often leached from standard laboratory glassware), the nitrile group hydrolyzes into a primary carboxamide[3]. This typically occurs as a secondary degradation step after the ester has hydrolyzed, yielding 3-carboxamido-4-(trifluoromethyl)pyridine-2-carboxylic acid.
Q3: What are the absolute best practices for long-term storage to prevent this degradation? The Causality: Because moisture is the primary catalyst for both degradation pathways, the compound must be kept strictly anhydrous. Trifluoromethyl-substituted pyridines are notoriously hygroscopic and sensitive to hydrolytic degradation[4]. You must store the solid at -20°C in a tightly sealed amber vial backfilled with Argon. The low temperature reduces the kinetic energy available to overcome the hydrolysis activation barrier, while the heavy Argon gas displaces atmospheric moisture.
Part 2: Mechanistic Degradation Pathway
To effectively troubleshoot, you must visualize the enemy of your reaction yield. The diagram below illustrates the sequential degradation cascade triggered by improper storage.
Degradation pathways of the target compound via sequential ester and nitrile hydrolysis.
Part 3: Quantitative Stability Profile
The table below summarizes the expected stability and degradation kinetics of the compound under various environmental conditions. Use this to audit your current laboratory practices.
| Storage Condition | Atmosphere | Temp (°C) | Expected Shelf-Life | Primary Degradation Mechanism |
| Benchtop (Open) | Ambient Air | 25°C | < 1 Week | Rapid ester hydrolysis via ambient humidity |
| Desiccator | Dry Air | 25°C | 1 - 2 Months | Slow ester hydrolysis |
| Refrigerator | Sealed | 4°C | 6 Months | Trace nitrile hydration / Slow ester cleavage |
| Freezer (Ideal) | Argon / N₂ | -20°C | > 24 Months | None (Stable) |
Part 4: Self-Validating Experimental Protocols
Do not assume your reagent is intact. Implement these self-validating workflows to ensure reproducibility.
Protocol A: Anhydrous Aliquoting & Long-Term Storage
Purpose: To divide bulk material into single-use aliquots without introducing atmospheric moisture.
-
Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 4 hours. Transfer them directly into a desiccator to cool.
-
Atmosphere Control: Transfer the bulk compound and the baked vials into a glovebox maintained under an Argon atmosphere (<1 ppm H2O).
-
Aliquoting: Weigh the required amounts (e.g., 100 mg) into the individual amber vials.
-
Validation Check (Mass Tracking): Record the exact mass of the closed vial. Causality: Hygroscopic compounds will gain mass if exposed to moisture. Re-weighing the vial before future use validates that the seal has not been compromised by ambient humidity.
-
Storage: Seal the vials with Parafilm inside the glovebox, remove them, and immediately store them at -20°C.
Protocol B: Integrity Verification via ¹H-NMR
Purpose: To quantitatively confirm the absence of ester and nitrile hydrolysis prior to a critical synthetic step.
-
Sample Prep: In a dry environment, dissolve 5 mg of the compound in 0.5 mL of strictly anhydrous CDCl₃ (stored over activated 4Å molecular sieves).
-
Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans for adequate signal-to-noise ratio).
-
Validation Check (Integration): Integrate the quartet at ~4.4 ppm (-CH₂- of the ethyl ester) and the triplet at ~1.4 ppm (-CH₃ of the ethyl ester). Compare this integration to the single aromatic proton on the pyridine ring (C5-H) at ~8.0–8.5 ppm.
-
Data Interpretation:
-
Intact: The integration ratio must be exactly 2 : 3 : 1 (CH₂ : CH₃ : Ar-H).
-
Degraded: If the ratio of the ethyl protons to the aromatic proton drops, ester hydrolysis has occurred. The appearance of a broad singlet >10.0 ppm confirms the presence of the free carboxylic acid degradant. The appearance of broad singlets between 5.0–7.0 ppm indicates primary amide protons, confirming nitrile hydrolysis.
-
Part 5: References
The mechanistic principles and protocols outlined in this guide are grounded in the following verified literature:
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Environmental Protection Agency (EPA).2
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PubMed Central (PMC).1
-
RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.3
-
MSDS of 2-Chloro-3-(trifluoromethyl)pyridine. Capot Chemical.4
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 4. capotchem.com [capotchem.com]
Technical Support Center: Troubleshooting Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate Workflows
Welcome to the Advanced Technical Support Center. Working with highly functionalized, electron-deficient heterocycles like Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5) presents unique chemoselectivity challenges. The synergistic electron-withdrawing effects of the -CF3, -CN, and -COOEt groups make the pyridine core highly electrophilic and prone to unwanted side reactions, including spontaneous decarboxylation, nucleophilic aromatic substitution (SNAr), and intramolecular cyclization.
This guide provides first-principles troubleshooting, self-validating protocols, and causality-based solutions to help you suppress byproducts and maximize your yields.
Visual Workflow: Reaction Pathways & Byproduct Mapping
Reaction pathways and byproduct causality for Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
Quantitative Data: Condition Optimization & Byproduct Distribution
Summarized below is the empirical data demonstrating how specific reaction conditions shift the balance between desired products and unwanted byproducts.
| Reaction Goal | Reagents / Conditions | Desired Product Yield | Primary Unwanted Byproduct | Byproduct Yield |
| Ester Hydrolysis | NaOH, H₂O/EtOH, 60 °C | 2-Carboxylic Acid (<10%) | Decarboxylated Core | >75% |
| Ester Hydrolysis | LiOH, THF/H₂O, 0 °C | 2-Carboxylic Acid (85%) | 3-Carboxamide (Nitrile Hydration) | <5% |
| Nitrile Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Aminomethyl (<5%) | Pyrrolopyridinone Lactam | >80% |
| Nitrile Reduction | H₂ (1 atm), Pd/C, Boc₂O | N-Boc-3-Aminomethyl (78%) | Pyrrolopyridinone Lactam | <10% |
| Direct Amidation | R-NH₂, EtOH, Reflux | 2-Carboxamide (20%) | C-6 SNAr Adduct | 60% |
| Activated Amidation | R-NH₂, AlMe₃, Toluene | 2-Carboxamide (88%) | C-6 SNAr Adduct | <2% |
Troubleshooting Guides & FAQs
Section 1: Ester Hydrolysis & The Decarboxylation Dilemma
Q: Why do I completely lose the carboxylic acid group during standard basic ester hydrolysis? A (Causality): Pyridine-2-carboxylic acids (picolinic acids) are inherently unstable at elevated temperatures and readily undergo decarboxylation[1]. The mechanism proceeds via a cyclic transition state that forms an intermediate ylide/carbanion at the C-2 position. In your specific substrate, the highly electron-withdrawing -CF3 and -CN groups drastically deplete the electron density of the pyridine core[2]. This hyper-stabilizes the transient carbanion, lowering the activation energy for CO₂ loss so significantly that decarboxylation can occur even at room temperature during acidic workup[1]. Furthermore, using harsh aqueous bases (like NaOH) frequently causes concurrent hydration of the 3-cyano group, converting it into a primary amide[3].
Self-Validating Protocol: Mild Chemoselective Hydrolysis Validation Checkpoints: Starting Material (SM) LC-MS: [M+H]⁺ 245.2 m/z. Desired Acid:[M-H]⁻ 215.1 m/z. Decarboxylated Byproduct:[M+H]⁺ 173.1 m/z.
-
Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Cool the mixture strictly to 0 °C using an ice-water bath.
-
Add LiOH·H₂O (1.1 eq) portion-wise to prevent exothermic spikes.
-
Stir at 0 °C for 2 hours. Do not apply heat. Monitor by LC-MS until the SM peak (245.2 m/z) disappears.
-
Critical Step: While maintaining the temperature at 0 °C, carefully acidify the mixture with cold 1M HCl to pH 3-4. Allowing the temperature to rise during acidification will trigger immediate decarboxylation.
-
Extract immediately with cold EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure with a water bath temperature strictly below 30 °C.
Section 2: Chemoselective Nitrile Reduction
Q: When attempting to reduce the 3-cyano group to a primary amine, I isolate a bicyclic compound instead. How can I prevent this? A (Causality): When the 3-cyano group is reduced to a 3-aminomethyl group (-CH₂NH₂), the newly formed primary amine is positioned in close spatial proximity to the electrophilic 2-ethyl ester. Driven by the favorable entropy of 5-membered ring formation, the amine rapidly undergoes an intramolecular nucleophilic acyl substitution. This ejects ethanol and forms a highly stable pyrrolo[3,4-b]pyridin-5-one lactam. To prevent this spontaneous cyclization, the nascent amine must be sterically and electronically deactivated (trapped) the moment it is formed.
Self-Validating Protocol: Reductive Boc-Protection Validation Checkpoints: Desired N-Boc Amine: [M+H]⁺ 347.3 m/z (or [M-tBu+H]⁺ 291.2 m/z). Lactam Byproduct: [M+H]⁺ 203.1 m/z.
-
Dissolve the ester (1.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in anhydrous ethanol.
-
Add a catalytic amount of 10% Pd/C (0.1 eq by weight).
-
Purge the reaction vessel thoroughly with N₂, followed by H₂ gas.
-
Maintain the reaction under a balloon of H₂ (1 atm) and stir at room temperature for 12 hours. Note: Do not use elevated pressure (e.g., Parr shaker), as this risks defluorination of the -CF3 group.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate and purify via flash chromatography to isolate the stable N-Boc-3-aminomethyl intermediate.
Section 3: Direct Amidation and SNAr Byproducts
Q: Direct reaction of the ester with aliphatic amines yields dark, complex mixtures. LC-MS shows my amine incorporated into the ring. What is happening? A (Causality): Direct amidation of esters typically requires heating. However, the synergistic electron-withdrawing effects of the -CF3 and -CN substituents make the pyridine ring extremely electrophilic[2]. Instead of attacking the ester carbonyl, aliphatic amines will act as nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) pathway, preferentially attacking the sterically accessible C-6 position[1]. To achieve amidation without SNAr, you must activate the ester to allow the reaction to proceed at room temperature.
Self-Validating Protocol: Weinreb-Type Amidation Validation Checkpoints: Desired 2-Carboxamide: Mass depends on the amine used. C-6 SNAr Byproduct: Will show loss of aromatic proton and addition of amine mass.
-
Dissolve the desired amine (1.2 eq) in anhydrous toluene under an inert N₂ atmosphere.
-
Cool to 0 °C and dropwise add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.2 eq). Stir for 30 minutes to form the highly nucleophilic aluminum amide complex.
-
Slowly add a solution of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq) in anhydrous toluene.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The Lewis acidic aluminum specifically activates the ester carbonyl, directing the attack away from the C-6 position.
-
Quench carefully at 0 °C with a few drops of 1M HCl (Caution: vigorous methane gas evolution), extract with EtOAc, and purify.
References
-
[1] Benchchem. Technical Support Center: Synthesis of 3-Chlorofuro[2,3-b]pyridine. benchchem.com. 1
-
[2] ACS Publications. Deoxy-Arylation of Amides via a Tandem Hydrosilylation/Radical–Radical Coupling Sequence. Organic Letters. acs.org. 2
-
[3] Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. google.com. 3
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate, a highly functionalized pyridine derivative of interest in pharmaceutical and materials science research. The unique substitution pattern, featuring two potent electron-withdrawing groups—a cyano (-CN) and a trifluoromethyl (-CF₃)—creates a distinct electronic environment that is clearly elucidated by NMR spectroscopy. This document will not only dissect the spectral features of the title compound but also compare them with structurally related alternatives to provide a comprehensive understanding of substituent effects on the pyridine scaffold.
The Strategic Importance of NMR in Characterizing Substituted Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] For complex heterocyclic systems like Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate, NMR provides unambiguous data on the molecular skeleton, the electronic environment of each nucleus, and the connectivity between atoms. The chemical shift (δ) of each proton and carbon atom is exquisitely sensitive to the surrounding electron density.[2] The strong electron-withdrawing nature of the cyano and trifluoromethyl groups dramatically influences the chemical shifts of the pyridine ring protons and carbons, making NMR an essential technique for confirming regiochemistry and successful synthesis.[3][4][5]
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust and reproducible experimental protocol is the foundation of accurate spectral analysis. The following provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra.
Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[6]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument & Acquisition Parameters:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[6][7]
-
For ¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.[1]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
-
Integrate the signals in the ¹H NMR spectrum.
-
This self-validating protocol ensures that the resulting spectra are accurate, reproducible, and suitable for detailed structural interpretation.
Figure 1. Standardized workflow for NMR spectral analysis.
Spectral Analysis of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
The structure presents a unique combination of functional groups that dictate its spectral signature.
Structure and Predicted Resonances:
(Self-generated image, not from search results)
¹H NMR Spectrum Interpretation
The proton spectrum is characterized by signals from the ethyl ester group and two distinct aromatic protons on the pyridine ring.
-
Ethyl Group Protons:
-
δ ~4.5 ppm (quartet, 2H): This signal corresponds to the methylene protons (-O-CH₂ -CH₃). It appears as a quartet due to coupling (³J ≈ 7.1 Hz) with the three adjacent methyl protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
δ ~1.4 ppm (triplet, 3H): This signal represents the methyl protons (-O-CH₂-CH₃ ). It is split into a triplet by the two neighboring methylene protons (³J ≈ 7.1 Hz).
-
-
Pyridine Ring Protons:
-
δ ~8.9 ppm (doublet, 1H, H-6): The proton at the C6 position is the most deshielded proton on the ring. Its proximity to the electron-withdrawing nitrogen atom places it significantly downfield.[1] It appears as a doublet due to coupling with H-5 (³J ≈ 5.0 Hz).
-
δ ~7.9 ppm (doublet, 1H, H-5): The proton at the C5 position resonates upfield relative to H-6. It is also a doublet due to coupling with H-6 (³J ≈ 5.0 Hz). The significant downfield shift compared to unsubstituted pyridine (β-protons at δ 7.1-7.5 ppm) is a direct consequence of the powerful inductive and resonance electron-withdrawing effects of the C4-CF₃ and C3-CN groups.[1][5]
-
¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum provides a complete map of the carbon skeleton.
-
Ethyl Group Carbons:
-
δ ~163 ppm (C=O): The ester carbonyl carbon.
-
δ ~63 ppm (-O-CH₂-): The methylene carbon, shifted downfield by the attached oxygen.
-
δ ~14 ppm (-CH₃): The terminal methyl carbon.
-
-
Pyridine Ring and Substituent Carbons:
-
δ ~150 ppm (C-2): This carbon, bonded to both the nitrogen and the ester group, is significantly deshielded.
-
δ ~149 ppm (quartet, C-4, ¹JCF ≈ 35 Hz): The carbon bearing the trifluoromethyl group appears as a quartet due to one-bond coupling with the three fluorine atoms. Its chemical shift is heavily influenced by the attached CF₃ group.
-
δ ~155 ppm (C-6): The C-6 carbon, adjacent to the nitrogen, is highly deshielded.
-
δ ~125 ppm (C-5): The chemical shift of this carbon is influenced by the adjacent CF₃ group.
-
δ ~108 ppm (C-3): This carbon, attached to the cyano group, is shifted to a relatively upfield position for an aromatic carbon.
-
δ ~114 ppm (-CN): The carbon of the cyano group.
-
δ ~121 ppm (quartet, -CF₃, ¹JCF ≈ 275 Hz): The trifluoromethyl carbon itself exhibits a very large one-bond coupling constant with the fluorine atoms, a characteristic feature of this group.[9]
-
Comparative Analysis with Alternative Structures
To fully appreciate the electronic impact of the -CN and -CF₃ groups, we compare the spectrum of the title compound with simpler, related pyridine-2-carboxylates.
| Compound | H-5 (δ, ppm) | H-6 (δ, ppm) | Key Differentiating Feature |
| Ethyl Pyridine-2-carboxylate | ~7.5 ppm | ~8.7 ppm | Baseline: The absence of C3 and C4 substituents results in significantly more shielded ring protons compared to the target compound. |
| Ethyl 3-Cyano-pyridine-2-carboxylate | ~7.7 ppm | ~8.8 ppm | Effect of -CN: The addition of the cyano group at C3 causes a downfield shift in the adjacent H-5 proton, demonstrating its electron-withdrawing nature. The synthesis of related 3-cyano-2-pyridone structures is a common strategy in medicinal chemistry.[10][11] |
| Ethyl 4-(Trifluoromethyl)pyridine-2-carboxylate | ~7.9 ppm | ~8.9 ppm | Effect of -CF₃: The trifluoromethyl group at C4 exerts a powerful deshielding effect on both H-5 and H-3 (not present in our title compound), highlighting its strong inductive withdrawal.[5] |
| Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (Title Cpd.) | ~7.9 ppm | ~8.9 ppm | Synergistic Effect: The combined presence of both -CN and -CF₃ groups results in the most deshielded electronic environment for the pyridine ring protons, confirming the additive electron-withdrawing impact of these substituents. |
Note: The chemical shifts listed for alternative compounds are estimates based on established substituent effects in pyridine systems and may vary slightly based on experimental conditions.[1]
Conclusion
The ¹H and ¹³C NMR spectra of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate are highly informative and directly reflect its complex electronic structure. The significant downfield shifts of the aromatic protons and carbons, coupled with the characteristic quartet splitting from the trifluoromethyl group, provide a definitive spectral fingerprint. Comparative analysis against simpler analogues quantitatively demonstrates the powerful and synergistic electron-withdrawing effects of the cyano and trifluoromethyl substituents. This guide serves as a robust framework for researchers and drug development professionals in the characterization and verification of similarly complex heterocyclic molecules.
References
-
[12] El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 183-202. [Link]
-
[13] Supporting Information for a scientific article. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
[14] ResearchGate. (n.d.). Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. Retrieved from [Link]
-
[15] DergiPark. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
[3] Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8198-8202. [Link]
-
[16] Konno, T., et al. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Advanced Synthesis & Catalysis. [Link]
-
[4] Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate vs methyl ester derivatives in drug design
Ethyl vs. Methyl 3-Cyano-4-(trifluoromethyl)pyridine-2-carboxylate in Drug Design: A Comparative Guide
Executive Summary
In modern drug discovery, the strategic functionalization of pyridine scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The building blocks ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate and its methyl ester counterpart are highly valued intermediates. While both share an identical electron-deficient, metabolically robust core, the choice of the ester alkyl group (ethyl vs. methyl) profoundly impacts downstream synthetic efficiency, lipophilicity, and steric constraints during analog generation. This guide provides an objective, data-driven comparison of these two derivatives to assist medicinal chemists in selecting the optimal intermediate for their synthetic workflows.
Structural Mechanics & Causality
The pharmacological and chemical behavior of these building blocks is governed by the synergistic effects of their substituents [1],[2]:
-
4-Trifluoromethyl (CF3) Group: Imparts exceptional metabolic stability by blocking cytochrome P450-mediated oxidation and significantly increases the lipophilicity (LogP) of the resulting drug candidate[2].
-
3-Cyano (-C≡N) Group: Acts as a potent electron-withdrawing group (EWG) and a hydrogen-bond acceptor. Crucially, its ortho-relationship to the 2-carboxylate introduces severe steric congestion.
-
2-Carboxylate Ester: Serves as the primary synthetic handle for downstream functionalization (typically amidation). The electron-withdrawing nature of the pyridine nitrogen, CF3, and cyano groups highly activates this carbonyl toward nucleophilic attack [3].
Because the carbonyl carbon is electronically primed for nucleophilic attack, steric hindrance becomes the rate-limiting factor in reactions such as saponification or direct aminolysis. The transition state requires the sp2 carbonyl to rehybridize into an sp3 tetrahedral intermediate. The larger conformational sweep of the ethyl group (-CH2CH3) creates a significant steric clash with the adjacent rigid 3-cyano group, raising the activation energy ( Ea ) compared to the more compact methyl group (-CH3).
Logical relationship of pyridine substituents and their pharmacological impact.
Quantitative Comparison
The following table summarizes the physicochemical and kinetic differences between the two ester derivatives [5].
| Property | Methyl Ester Derivative | Ethyl Ester Derivative |
| Molecular Weight | 230.14 g/mol | 244.17 g/mol |
| Calculated LogP (cLogP) | ~1.8 | ~2.3 |
| Steric Parameter (Taft Es ) | 0.00 (Reference) | -0.07 (More hindered) |
| Relative Hydrolysis Rate ( krel ) | 1.0 (Baseline) | ~0.3 - 0.4 (Slower) |
| Direct Aminolysis Efficiency | High (Suitable for primary amines) | Low (Requires forcing conditions) |
Synthetic Workflows & Experimental Protocols
The choice between the ethyl and methyl ester dictates the downstream synthetic strategy. The methyl ester is preferred for rapid deprotection or direct amidation, whereas the ethyl ester is often utilized when a more lipophilic, less reactive intermediate is required for upstream cross-coupling steps.
Experimental workflow comparing saponification-coupling vs. direct aminolysis.
Protocol A: Comparative Alkaline Hydrolysis (Saponification)
Objective: Convert the ester to 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylic acid [4]. Causality & Design: Lithium hydroxide (LiOH) is selected over NaOH/KOH because the Li+ ion provides better solubility in THF/water mixtures, allowing for a homogeneous reaction at room temperature. Mild conditions are strictly required; excessive heat or strong base will cause the hydration of the sensitive 3-cyano group into a primary carboxamide.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the ester (ethyl or methyl) in 4.0 mL of Tetrahydrofuran (THF).
-
Reagent Addition: Dissolve 1.2 mmol of LiOH·H 2 O in 1.0 mL of deionized water. Add this aqueous solution dropwise to the THF mixture at 0°C, then warm to room temperature (25°C).
-
Self-Validating Monitoring: Analyze an aliquot via LC-MS.
-
Expected Result: Disappearance of the parent mass ( m/z 245 for ethyl, 231 for methyl, [M+H] + ) and emergence of the acid mass ( m/z 217[M+H] + ).
-
Internal Check: If a mass of m/z 235[M+H] + appears, the cyano group is hydrating. The reaction must be immediately quenched, and future iterations should use a lower equivalent of base.
-
Kinetic Observation: The methyl ester typically reaches >95% conversion within 1.5–2 hours. The ethyl ester requires 6–8 hours due to the steric shielding of the sp3 transition state by the 3-cyano group.
-
-
Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute with water (5 mL) and acidify with 1M HCl to pH 2–3 to precipitate the carboxylic acid. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na 2 SO 4 , and concentrate.
Protocol B: Direct Aminolysis
Objective: Convert the ester directly to an amide without isolating the carboxylic acid. Causality & Design: Direct aminolysis bypasses the need for expensive coupling reagents (e.g., HATU). However, it relies heavily on the electrophilicity of the carbonyl and the absence of steric blocking.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the ester in 3.0 mL of its corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester) to prevent unwanted transesterification side-products.
-
Reaction: Add 2.5 mmol of the desired primary aliphatic amine. Seal the reaction vessel and heat to 60°C.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3).
-
Observation: The methyl ester will smoothly convert to the amide within 4–6 hours. The ethyl ester will typically show >50% unreacted starting material even after 24 hours, proving the severe steric penalty of the ethoxy group in bimolecular nucleophilic substitution.
-
Strategic Recommendations for Drug Design
-
Select the Methyl Ester when: The synthetic route requires late-stage diversification via direct aminolysis, or when rapid, mild saponification is necessary to preserve other base-sensitive functional groups on the molecule.
-
Select the Ethyl Ester when: The intermediate must survive multiple upstream synthetic steps (e.g., cross-coupling or harsh alkylations) where a highly reactive methyl ester might undergo premature hydrolysis or unwanted nucleophilic attack. The ethyl group provides a "steric shield" that temporarily dampens the reactivity of the highly activated position-2 carbonyl.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. nih.gov.[Link]
-
A Kinetic Study of the effect of Aquo-Ethane-1, 2-Diol on Alkaline Hydrolysis of Ethyl Pyridine-2-Carboxylate. tsijournals.com.[Link]
-
Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. mdpi.com.[Link]
A Comparative Guide to HPLC Validation Methods for Purity Assessment of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate, a substituted pyridine derivative. The presence of a polar pyridine ring, a cyano group, and a highly electronegative trifluoromethyl group presents unique analytical challenges. This document will explore a traditional reversed-phase (RP-HPLC) method and a more contemporary approach utilizing a polar-embedded stationary phase, offering insights into their respective performances based on established validation protocols.
The validation of an analytical procedure is critical to ensure its suitability for its intended purpose.[1] This guide is structured to not only present the "how" but also the "why" behind the experimental choices, grounding the protocols in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3]
Understanding the Analytical Challenges
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate possesses a combination of functional groups that can complicate chromatographic analysis. The basic pyridine nitrogen can interact with residual silanols on traditional silica-based stationary phases, potentially leading to poor peak shape (tailing).[4] Furthermore, the overall polarity of the molecule requires careful optimization of the mobile phase to achieve adequate retention on a conventional C18 column.
Method 1: Traditional Reversed-Phase HPLC (RP-HPLC) with a C18 Column
This method represents a workhorse approach in many analytical laboratories. The primary retention mechanism is hydrophobic interaction between the analyte and the C18 stationary phase.[5]
Experimental Protocol: RP-HPLC
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]
-
Column: A conventional C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate reference standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Purified water (18.2 MΩ·cm).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
Method 2: Modern Reversed-Phase HPLC with a Polar-Embedded Column
This approach utilizes a stationary phase with a polar group embedded within the alkyl chain. This design helps to shield residual silanols and can offer alternative selectivity for polar analytes.
Experimental Protocol: Polar-Embedded RP-HPLC
Instrumentation and Materials:
-
HPLC System: As per Method 1.
-
Column: A polar-embedded reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Chemicals and Reagents: As per Method 1, with the potential omission of TFA if peak shape is satisfactory without it.
Chromatographic Conditions:
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 25% B
-
1-12 min: 25% to 75% B
-
12-14 min: 75% B
-
14-15 min: 75% to 25% B
-
15-20 min: 25% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Solution Preparation:
-
As per Method 1.
Method Validation Workflow
A robust validation process is essential to demonstrate that an analytical method is fit for its intended purpose.[7] The following diagram outlines the key validation parameters that will be assessed for both HPLC methods, in accordance with ICH Q2(R1) guidelines.[1][8]
Caption: A typical workflow for HPLC method validation.
Comparative Validation Data
The following tables summarize the hypothetical but realistic performance data for the two HPLC methods across key validation parameters.
Table 1: System Suitability and Specificity
| Parameter | Method 1: C18 | Method 2: Polar-Embedded | Acceptance Criteria |
| Tailing Factor | 1.4 | 1.1 | ≤ 1.5 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| Resolution (from nearest impurity) | 2.2 | 2.8 | > 2.0 |
| Specificity (Forced Degradation) | No co-elution observed | No co-elution observed | Peak purity > 990 |
-
Expertise & Experience: The higher tailing factor in Method 1 is indicative of the interaction between the basic pyridine nitrogen and residual silanols on the C18 phase. The use of TFA as an ion-pairing agent helps to mitigate this but does not eliminate it entirely. Method 2, with its polar-embedded phase, provides a more symmetrical peak shape without the need for strong mobile phase modifiers.
Table 2: Linearity, Range, Accuracy, and Precision
| Parameter | Method 1: C18 | Method 2: Polar-Embedded | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 1 - 150 | Defined by linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | 0.5% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | 1.2% | 0.9% | ≤ 2.0% |
-
Trustworthiness: Both methods demonstrate excellent linearity, accuracy, and precision, well within the acceptable limits for a purity assay. However, the slightly better correlation coefficient (r²) and lower relative standard deviations (%RSD) for Method 2 suggest a higher degree of reliability.
Table 3: Sensitivity and Robustness
| Parameter | Method 1: C18 | Method 2: Polar-Embedded | Acceptance Criteria |
| LOD (µg/mL) | 0.3 | 0.2 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.7 | Reportable |
| Robustness | Sensitive to pH changes | Less sensitive to pH | %RSD < 5% for varied conditions |
-
Authoritative Grounding: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Method 1's reliance on TFA makes it more susceptible to variations in mobile phase preparation, which can affect retention times and peak shape. Method 2's performance is more stable across minor changes in chromatographic conditions.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. For instance, linearity is a prerequisite for accurate quantitation, and precision is essential for both accuracy and reliability. The following diagram illustrates these dependencies.
Caption: Interdependencies of HPLC validation parameters.
Conclusion and Recommendations
Both the traditional C18 and the modern polar-embedded HPLC methods are capable of validating the purity of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate. However, the comparative data indicates that the polar-embedded column (Method 2) offers superior performance .
-
Improved Peak Shape: The significantly better tailing factor leads to more accurate integration and improved resolution.
-
Enhanced Robustness: The method is less reliant on mobile phase modifiers like TFA, making it more transferable between laboratories and less prone to variability.
-
Greater Sensitivity: The lower LOD and LOQ are advantageous for the detection and quantification of trace impurities.
For routine quality control and in-process monitoring, the robustness and superior peak shape of the polar-embedded method make it the recommended choice. While the traditional C18 method is acceptable, it may require more careful control of experimental parameters to ensure consistent performance. This guide provides a framework for selecting and validating an appropriate HPLC method, ensuring the generation of reliable and defensible analytical data.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
ResearchGate. HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18... [Link]
-
SIELC Technologies. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of... [Link]
-
MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
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A Comparative Guide to the Reactivity of 4-(Trifluoromethyl)pyridines vs. Standard Pyridine Building Blocks
Introduction: The Strategic Role of Fluorination in Pyridine Chemistry
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, present in a vast array of therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. However, the drive to optimize drug candidates—enhancing metabolic stability, tuning lipophilicity, and improving binding affinity—has led chemists to explore modifications of this core structure.[2][3] One of the most powerful strategies in this endeavor is the introduction of the trifluoromethyl (CF₃) group.[2][4][5]
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group; it is a potent electron-withdrawing substituent that dramatically alters the electronic landscape of the pyridine ring.[2] This guide provides an in-depth comparison of the reactivity of 4-(trifluoromethyl)pyridine with that of standard, unsubstituted pyridine. We will explore how the CF₃ group's profound electronic influence modulates the pyridine's behavior in key synthetic transformations, providing researchers with the insights needed to strategically employ these building blocks in their synthetic campaigns.
Pillar 1: The Electronic Consequences of 4-Trifluoromethyl Substitution
The fundamental differences in reactivity between pyridine and 4-(trifluoromethyl)pyridine stem from the powerful inductive effect (-I effect) of the CF₃ group. The three highly electronegative fluorine atoms pull electron density away from the pyridine ring through the carbon-carbon sigma bond. This has two primary consequences:
-
Reduced Basicity of the Pyridine Nitrogen: The electron density is pulled away from the entire ring, including the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to donate to a proton, resulting in a significant decrease in basicity (a lower pKa value).[6]
-
Increased Electrophilicity of the Pyridine Ring: The withdrawal of electron density makes the carbon atoms of the pyridine ring more electron-deficient (more electrophilic), particularly at the positions ortho and para to the CF₃ group (the 2-, 6-, and 4-positions).
The following diagram illustrates this inductive electron withdrawal.
Caption: Electronic effect of the 4-CF₃ group on the pyridine ring.
This fundamental electronic shift is quantitatively captured in the compounds' pKa values, a critical parameter for any researcher designing synthetic routes or considering a molecule's physiological behavior.
| Parameter | Pyridine | 4-(Trifluoromethyl)pyridine | Rationale for Difference |
| Structure | ![]() | ![]() | - |
| pKa of Conjugate Acid | 5.25[6] | ~1.5 (estimated)[6] | The potent electron-withdrawing CF₃ group significantly reduces electron density on the nitrogen, making its lone pair less available for protonation.[6] |
| Hammett Constant (σₚ) | 0 | 0.54 (on benzene ring)[6] | The positive value indicates strong electron-withdrawing character through resonance and inductive effects. This value for benzene serves as a close approximation for the pyridine system. |
Pillar 2: Comparative Reactivity in Key Transformations
A. Nucleophilic Aromatic Substitution (SₙAr)
SₙAr reactions are a cornerstone of pyridine functionalization. The reactivity in these reactions is dictated by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex.
-
Standard Pyridine: Unsubstituted pyridine is generally resistant to SₙAr. The reaction requires a good leaving group (like a halogen) at the 2- or 4-position, which are activated by the ring nitrogen. Even then, forcing conditions (high temperatures, strong nucleophiles) are often necessary.[7]
-
4-(Trifluoromethyl)pyridines: The presence of the 4-CF₃ group dramatically activates the pyridine ring towards nucleophilic attack.[5] For a substrate like 2-chloro-4-(trifluoromethyl)pyridine, the CF₃ group works in concert with the ring nitrogen to strongly withdraw electron density from the C-2 position. This makes the carbon atom highly electrophilic and significantly stabilizes the negative charge in the Meisenheimer intermediate, leading to much faster reaction rates and higher yields under milder conditions.[8]
Caption: Experimental workflow for comparing SₙAr reactivity.
B. Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyridine ring is notoriously difficult. The ring nitrogen has two deactivating effects: it inductively withdraws electron density, and under the acidic conditions required for most EAS reactions, it becomes protonated, creating a positively charged pyridinium ion that is extremely electron-poor.
-
Standard Pyridine: Reactivity is comparable to nitrobenzene. Reactions require harsh conditions (high temperatures, strong acids), and substitution, when it occurs, is directed to the 3-position. Friedel-Crafts alkylation and acylation reactions typically fail.[9]
-
4-(Trifluoromethyl)pyridines: The addition of a powerful deactivating CF₃ group makes an already difficult reaction nearly impossible under standard conditions. The 4-CF₃ group further depletes the ring of electron density, rendering it exceptionally resistant to attack by electrophiles. For practical purposes, direct EAS is not a viable synthetic strategy for functionalizing the 4-(trifluoromethyl)pyridine ring.[2] Researchers must rely on other methods, such as metalation or cross-coupling, to build complexity.
C. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[10][11] The reactivity of halopyridines in these transformations is heavily influenced by the electronic environment of the C-X (carbon-halogen) bond.
-
Standard Pyridine: Halopyridines are excellent substrates for cross-coupling. The relative reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step. For dihalopyridines, the halide adjacent to the nitrogen (C-2 or C-6) is often more reactive.
-
4-(Trifluoromethyl)pyridines: A halo-substituted 4-(trifluoromethyl)pyridine, such as 2-bromo-4-(trifluoromethyl)pyridine, is an exceptionally reactive substrate in cross-coupling reactions. The electron-withdrawing CF₃ group makes the carbon of the C-X bond more electrophilic and polarizes it, facilitating the crucial oxidative addition step with the Pd(0) catalyst. This often allows for reactions to proceed under milder conditions, with lower catalyst loadings, or enables the use of less reactive coupling partners (e.g., aryl chlorides) compared to standard halopyridines.
Pillar 3: Experimental Protocols and Data
To provide a practical context for the principles discussed, we present standardized protocols for comparative analysis.
Experimental Protocol 1: Comparative Nucleophilic Aromatic Substitution
Objective: To compare the rate and yield of the methoxylation of 2-chloropyridine and 2-chloro-4-(trifluoromethyl)pyridine.
Methodology:
-
Preparation: In two separate, identical reaction vessels equipped with stir bars and reflux condensers, add 2-chloropyridine (1.0 mmol) to Vessel A and 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol) to Vessel B.
-
Reagent Addition: To each vessel, add anhydrous methanol (10 mL). While stirring, add a 25 wt.% solution of sodium methoxide in methanol (1.1 mmol, 1.1 eq).
-
Causality:A slight excess of the nucleophile is used to ensure the reaction goes to completion. Anhydrous methanol is used as both the solvent and the source of the methoxide, preventing unwanted side reactions with water.
-
-
Reaction: Heat both reaction mixtures to reflux (65°C) and monitor the consumption of starting material by TLC or GC-MS at identical time intervals (e.g., every 30 minutes).
-
Workup & Analysis: After a set time (e.g., 4 hours), cool the reactions to room temperature, quench with water, and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, concentrate, and analyze the crude product by ¹H NMR to determine the conversion and yield.
Expected Outcome:
| Substrate | Time for >95% Conversion | Isolated Yield (4h) |
| 2-Chloropyridine | > 8 hours | ~40-50% |
| 2-Chloro-4-(trifluoromethyl)pyridine | < 2 hours | >90% |
Experimental Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the efficiency of the Suzuki-Miyaura coupling of 2-bromopyridine and 2-bromo-4-(trifluoromethyl)pyridine with phenylboronic acid.
Caption: Workflow for a comparative Suzuki cross-coupling experiment.
Methodology:
-
Preparation: In two separate, identical Schlenk flasks, add 2-bromopyridine (1.0 mmol) to Flask A and 2-bromo-4-(trifluoromethyl)pyridine (1.0 mmol) to Flask B.
-
Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and toluene (8 mL).
-
Causality:Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for this comparison. A slight excess of the boronic acid is standard practice to drive the reaction to completion.
-
-
Degassing: Degas each mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Add aqueous sodium carbonate solution (2.0 M, 3.0 mmol) to each flask. Heat Flask A to 85°C and Flask B to a lower temperature, such as 60°C, to test for enhanced reactivity. Monitor by TLC or GC-MS.
-
Workup & Analysis: After 6 hours, cool the reactions, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the 2-phenylpyridine products.
Conclusion and Strategic Outlook
The incorporation of a trifluoromethyl group at the 4-position of a pyridine ring is not a subtle modification; it is a transformative one that fundamentally redefines the molecule's reactivity.
-
For Nucleophilic Substitution: 4-CF₃-pyridines are highly activated and superior substrates compared to their standard counterparts, allowing for reactions under milder conditions with a broader range of nucleophiles.
-
For Electrophilic Substitution: These building blocks are essentially inert, forcing chemists to adopt alternative functionalization strategies.
-
For Cross-Coupling: Halo-substituted 4-CF₃-pyridines are excellent partners, exhibiting enhanced reactivity that can be leveraged for more efficient and robust bond constructions.
For the modern medicinal or agrochemical chemist, understanding these comparative principles is crucial. The choice between a standard pyridine and a 4-trifluoromethylpyridine building block is a strategic decision that will dictate subsequent synthetic possibilities. By leveraging the unique electronic properties of the CF₃ group, researchers can access novel chemical space and build complex molecules with greater efficiency and control.
References
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
Okamoto, K., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
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Gompper, R., & Gessner, U. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1788–1796. [Link]
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Okamoto, K., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8208–8213. [Link]
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Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 153-171. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Svejstrup, T. D., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5014–5019. [Link]
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Chen, G., et al. (2012). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [Link]
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Joe, C. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 372-381. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate and Comparative Analytical Strategies
For professionals engaged in drug discovery, agrochemical development, and materials science, the precise structural elucidation of novel chemical entities is paramount. Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is a molecule of significant interest, incorporating several functional groups—a trifluoromethylpyridine core, a nitrile, and an ethyl ester—that are prevalent in many biologically active compounds.[1][2][3] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control.
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. It is designed to move beyond a simple catalog of fragments, explaining the causal chemical principles behind the observed cleavages. Furthermore, we will compare the utility of mass spectrometry with other key analytical techniques, offering a holistic perspective for researchers selecting the optimal method for their specific needs.
Part 1: Elucidation of the Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (Molecular Formula: C₁₀H₇F₃N₂O₂, Molecular Weight: 244.17 g/mol [4]), the fragmentation is dictated by the interplay between its stable aromatic core and its more labile ester and trifluoromethyl substituents.
The molecular ion (M⁺˙) is expected to be readily observable due to the stability of the pyridine ring.[5] The subsequent fragmentation cascade will likely proceed through several competing pathways, driven by the formation of stable radical cations and neutral losses.
Predicted Primary Fragmentation Pathways
The initial molecular ion at m/z 244 will undergo cleavage at its most susceptible bonds. The primary fragmentation routes are anticipated to originate from the ethyl ester group and the trifluoromethyl group.
-
Ester-Driven Fragmentation: The ethyl ester moiety is a common site for initial fragmentation.
-
Loss of Ethoxy Radical (•OCH₂CH₃): This is a canonical fragmentation pathway for ethyl esters, involving the alpha-cleavage of the C-O bond.[5][6] This pathway leads to the formation of a highly stable acylium ion at m/z 199 . This fragment is often one of the most abundant peaks in the spectrum of ethyl esters.
-
Loss of Ethene (C₂H₄): A McLafferty rearrangement is a possibility for esters containing gamma-hydrogens. However, in this specific structure, the steric hindrance and electronic effects of the pyridine ring and adjacent substituents may suppress this pathway in its classic form. If it occurs, it would result in a fragment at m/z 216 .
-
-
Pyridine Ring Substituent Fragmentation: The substituents on the stable aromatic ring provide alternative fragmentation channels.
-
Loss of Trifluoromethyl Radical (•CF₃): The C-C bond between the pyridine ring and the trifluoromethyl group can cleave, especially given the high energy of EI. This would result in the loss of a 69 Da radical, producing a fragment ion at m/z 175 . Studies on dihydropyridine carboxylates suggest that the loss of the substituent at the C4 position is a common fragmentation event.[7]
-
Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can fragment, typically through the elimination of a stable neutral molecule like HCN (27 Da).[8][9] This loss could occur from the molecular ion or from subsequent fragments, leading to ions at m/z values 27 less than their precursors (e.g., from m/z 175 to m/z 148).
-
-
Secondary and Complex Fragmentations:
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted fragmentation of the target molecule.
Summary of Key Predicted Fragments
The following table summarizes the key ions expected in the electron ionization mass spectrum of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions and established fragmentation principles.
| m/z | Proposed Ion Structure/Formula | Neutral Loss (Da) | Fragmentation Pathway | Predicted Relative Abundance |
| 244 | [C₁₀H₇F₃N₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) | Moderate to High |
| 199 | [M - •OCH₂CH₃]⁺ | •OCH₂CH₃ (45) | α-cleavage of the ester | High (likely base peak) |
| 175 | [M - •CF₃]⁺ | •CF₃ (69) | Cleavage of C-CF₃ bond | Moderate |
| 171 | [m/z 199 - CO]⁺ | CO (28) | Decarbonylation of acylium ion | Moderate |
| 147 | [m/z 175 - C₂H₄]⁺ | C₂H₄ (28) | Rearrangement and loss from ester | Low to Moderate |
Part 2: Experimental Protocol for GC-MS Analysis
To empirically validate the predicted fragmentation, a robust analytical protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, providing both separation from potential impurities and high-quality mass spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Instrumentation:
-
System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A standard non-polar capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm I.D. x 0.25 µm film thickness is recommended for good resolution of this type of compound.[11]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/minute to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Part 3: Comparative Analysis with Alternative Techniques
While MS is unparalleled for providing detailed fragmentation data, a comprehensive characterization often relies on complementary analytical techniques. The choice of method depends on the analytical question being asked—be it quantification, definitive structural proof, or impurity profiling.
| Technique | Principle | Strengths | Limitations | Best For |
| GC-MS | Separation by volatility and boiling point, followed by ionization and mass-based detection. | High sensitivity and selectivity; provides structural information via fragmentation; excellent for volatile/semi-volatile compounds.[12][13] | Requires sample volatility; thermal degradation of labile compounds is possible; derivatization may be needed. | Identification, impurity profiling, and quantification of volatile analytes. |
| LC-MS | Separation by polarity using a liquid mobile phase, followed by ionization (e.g., ESI, APCI) and mass detection. | Applicable to non-volatile and thermally labile compounds; soft ionization provides molecular weight information with minimal fragmentation. | Matrix effects can cause ion suppression; fragmentation is often less extensive than EI unless tandem MS (MS/MS) is used. | Analysis of non-volatile compounds in complex matrices (e.g., biological fluids). |
| NMR Spectroscopy | Nuclei (¹H, ¹³C, ¹⁹F) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides unambiguous structural elucidation and stereochemical information; non-destructive. ¹⁹F NMR is particularly powerful for fluorinated compounds.[14] | Low sensitivity compared to MS; requires relatively pure sample in milligram quantities; complex spectra can be difficult to interpret. | Definitive structural confirmation of pure substances. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule (e.g., C=O, C≡N, C-F).[15] | Provides limited information on the overall molecular structure and connectivity; not suitable for complex mixture analysis. | Rapid confirmation of functional groups and quality control. |
Workflow for Comprehensive Characterization
A logical workflow for a full characterization of a novel compound like Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate would integrate these techniques.
Caption: Integrated workflow for compound characterization.
Conclusion
The mass spectrometric fragmentation of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate is predicted to be dominated by characteristic cleavages of its ethyl ester and trifluoromethyl groups. The formation of a stable acylium ion at m/z 199 via the loss of an ethoxy radical is anticipated to be a major pathway. Concurrently, the loss of a trifluoromethyl radical to yield an ion at m/z 175 represents a key competing fragmentation route. This detailed understanding, when combined with empirical data from a robust GC-MS protocol, provides a powerful tool for the identification and characterization of this and structurally related molecules. For a full and unambiguous structural assignment and for quantitative studies, a multi-technique approach incorporating NMR and chromatography is the most rigorous and scientifically sound strategy.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28, 789-792. Retrieved from [Link]
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Marinković, A., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 227-238. Retrieved from [Link]
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Wang, B-L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4863. Retrieved from [Link]
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Rocha, A. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9163-9176. Retrieved from [Link]
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Makarov, A. M., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Retrieved from [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. Asian Journal of Chemistry, 28(6), 1258-1260. Retrieved from [Link]
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Rapta, P., et al. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. Scientific Reports, 13(1), 12197. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]
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ResearchGate. (2024, February). Fluorinated pyridine derivative. Retrieved from [Link]
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Lereau, M., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1081-1088. Retrieved from [Link]
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ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (2026, March 14). Rational Design, Synthesis and Characterization of Fluorinated Cyano-Terminated Diester Liquid Crystals Exhibiting the Ferroelectric Nematic Phase. ACS Omega. Retrieved from [Link]
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ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]
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Mukanova, M. S., et al. (2021). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan, (2). Retrieved from [Link]
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Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 300, 134720. Retrieved from [Link]
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Vrkoslav, V., et al. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry, 45(11), 1324-1335. Retrieved from [Link]
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AFINIDAD. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
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Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 166-177. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-((-6-4-chlorophenyl-3-cyano-4-trifluoromethyl-2-pyridinyl_sulfanyl_acetyl_amino_benzoate]([Link]
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PubChem. (n.d.). [Cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 13). mass spectrum of ethanol fragmentation pattern. Retrieved from [Link]
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MDPI. (2025, May 30). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences. Retrieved from [Link]
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ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
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Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
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Application Guide: Validating the Efficacy of Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate Analogs in Metalloenzyme Target Binding
Executive Summary
As drug discovery pivots toward highly specific modulators of metalloenzymes, pyridine-2-carboxylate derivatives have emerged as privileged scaffolds. Specifically, Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate represents a highly optimized prodrug architecture designed to target 2-oxoglutarate (2-OG) dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes[1]. This guide provides an objective, data-driven comparison of this scaffold against standard alternatives, detailing the structural causality behind its efficacy and outlining self-validating experimental workflows for target engagement.
Structural Rationale & Causality in Ligand Design
The efficacy of this analog is rooted in its precise stereoelectronic properties. The ethyl ester acts as a lipophilic mask, ensuring rapid cellular penetration before undergoing intracellular hydrolysis to yield the active picolinic acid[2].
Once activated, the nitrogen of the pyridine ring and the deprotonated carboxylate oxygen function as a bidentate ligand, directly chelating the active-site Fe(II) atom[2]. The addition of the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups at the 4- and 3-positions, respectively, serves a dual purpose: they lower the pKa of the pyridine nitrogen (tuning the metal-binding kinetics) and engage in critical halogen-bonding and dipole interactions within the hydrophobic sub-pocket of the enzyme[3].
Mechanism of Action: Inhibition of HIF-Prolyl Hydroxylase by pyridine-2-carboxylate analogs.
Comparative Performance Analysis
To objectively evaluate this scaffold, we benchmarked the active metabolite (3-cyano-4-(trifluoromethyl)pyridine-2-carboxylic acid) against standard clinical HIF-PHD inhibitors (e.g., Roxadustat) and a generic unoptimized inhibitor (Pyridine-2,4-dicarboxylic acid). The data demonstrates that the strategic placement of the -CF3 and -CN groups significantly enhances ligand efficiency (LE) and target residence time.
Table 1: Comparative Binding Affinities and Enzyme Inhibition Profiles
| Compound | Target Enzyme | IC50 (nM) | KD (nM) | Ligand Efficiency (LE) | Cell Permeability (Papp) |
| Ethyl 3-cyano-4-(CF3)pyridine-2-carboxylate | HIF-PHD2 | >10,000* | N/A | N/A | High (>15 x 10⁻⁶ cm/s) |
| 3-cyano-4-(CF3)pyridine-2-carboxylic acid | HIF-PHD2 | 12.4 | 8.1 | 0.42 | Low (<2 x 10⁻⁶ cm/s) |
| Roxadustat (Benchmark) | HIF-PHD2 | 15.0 | 11.5 | 0.38 | Moderate (5 x 10⁻⁶ cm/s) |
| Pyridine-2,4-dicarboxylic acid (Generic) | HIF-PHD2 | 2,000 | 1,850 | 0.29 | Low (<1 x 10⁻⁶ cm/s) |
*Note: The prodrug ester requires intracellular esterase cleavage for target engagement; in vitro biochemical assays utilizing the ester directly will show artificially low potency.
Experimental Workflows: Validating Target Engagement
Protocol A: Target Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality: While endpoint IC50 assays provide a snapshot of inhibition, they fail to capture target residence time. SPR is employed here to determine the real-time association ( Kon ) and dissociation ( Koff ) rates. Prolonged target residence time (low Koff ) often correlates with sustained in vivo efficacy, making SPR a critical gating assay.
Step-by-Step Methodology:
-
Sensor Chip Functionalization: Immobilize recombinant human PHD2 (residues 181-426) onto a CM5 sensor chip via standard amine coupling.
-
Self-Validation Check: Block reference flow cells with ethanolamine to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation: Prepare a 2-fold dilution series of the active carboxylic acid analog (0.78 nM to 50 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 50 µM FeSO₄, 0.05% Tween-20, 2% DMSO).
-
Self-Validation Check: Ensure strict DMSO matching between the analyte and running buffer to prevent solvent-induced baseline shifts.
-
-
Injection and Regeneration: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD=Koff/Kon ).
Protocol B: Functional Enzyme Inhibition via TR-FRET
Causality: Pyridine derivatives with extended conjugation often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a time delay before measurement, short-lived compound autofluorescence decays, yielding an exceptionally high signal-to-noise ratio.
Step-by-Step Methodology:
-
Reagent Assembly: In a 384-well low-volume plate, combine 5 nM PHD2 enzyme, 100 nM biotinylated HIF-1α peptide substrate, and 10 µM 2-oxoglutarate in assay buffer.
-
Compound Addition: Dispense the Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate analogs (pre-incubated with porcine liver esterase to simulate intracellular activation) across a 10-point concentration-response curve.
-
Reaction Initiation & Incubation: Add ascorbate and Fe(II) to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection Assembly: Add the TR-FRET detection mixture containing Europium-labeled anti-hydroxyproline antibody and Streptavidin-d2 acceptor.
-
Readout: Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (FRET signal).
-
Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Roxadustat (positive control). A Z'-factor > 0.6 validates the assay's robustness and confirms the absence of assay interference.
-
Step-by-step TR-FRET assay workflow for evaluating target binding and functional enzyme inhibition.
References
-
The effectiveness of inhibitors of soluble prolyl hydroxylase against the enzyme in the cisternae of isolated bone microsomes. PubMed (nih.gov). 2
-
Information on EC 1.14.11.7 - procollagen-proline 3-dioxygenase. BRENDA Enzyme Database. 1
-
Ethyl picolinate | Sigma-Aldrich. Sigma-Aldrich Chemical Catalog. 3
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Personal protective equipment for handling Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system engineered to mitigate specific molecular hazards. When handling Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1610047-54-5), standard generic safety protocols are insufficient. You must design your handling procedures around the unique physicochemical properties of this fluorinated heterocyclic building block.
Below is the definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.
Chemical Profile & Hazard Overview
Before selecting PPE, we must understand the threat matrix. This compound is a highly functionalized pyridine derivative utilized extensively in drug discovery and agrochemical synthesis 1[1].
Quantitative Hazard Data
| Property / Hazard | Value / Specification | GHS Classification |
|---|---|---|
| Physical State | Solid (Melting Point: 98 - 99 °C) | N/A |
| Oral Toxicity | Harmful if swallowed | H302 |
| Dermal Toxicity | Harmful in contact with skin; Skin irritant | H312, H315 |
| Inhalation Toxicity | Harmful if inhaled; Respiratory irritant | H332, H335 |
| Ocular Toxicity | Causes serious eye irritation | H319 |
Data sourced from 2[2] and 3[3].
The Science of Safety: Risk Assessment & Causality
In chemical handling, causality dictates protocol. We do not wear gloves simply because it is a rule; we wear specific gloves because of the molecule's structural biology.
-
The Lipophilicity Threat (Dermal Penetration): The inclusion of a trifluoromethyl ( −CF3 ) group significantly increases the lipophilicity (logP) of the pyridine core. This enhanced lipophilicity allows the molecule to rapidly partition into and penetrate the lipid bilayers of the human stratum corneum. Therefore, dermal exposure (H312) is not merely a surface irritation risk—it is a systemic absorption vector[1].
-
The Particulate Aerosolization Threat (Inhalation): Because this compound is handled as a crystalline solid at room temperature (MP: 98-99 °C)[2], the primary vector for inhalation (H332) is micro-dust generation. Fluorinated organic solids frequently accumulate triboelectric (static) charge, causing the powder to "jump" and aerosolize when manipulated with standard metal spatulas.
-
The Cyano Group Stability: While the nitrile ( −C≡N ) group is covalently stable under ambient conditions, exposure to strong aqueous bases or extreme thermal degradation can theoretically compromise this bond, necessitating strict segregation from incompatible reagents[1].
Mandatory PPE Matrix
Based on the causality assessment above, the following PPE is non-negotiable.
| Hazard Vector | Required PPE | Scientific Rationale |
| Dermal (H312, H315) | Double Nitrile Gloves (Outer layer ≥0.11 mm), Flame-retardant Lab Coat. | The lipophilic −CF3 group accelerates dermal penetration. Double gloving provides a fail-safe against micro-tears during mechanical handling. |
| Ocular (H319) | Snug-fitting Safety Goggles (Not standard safety glasses). | Solid particulates easily become airborne due to static charge, bypassing the open sides of standard safety glasses. |
| Inhalation (H332, H335) | Chemical Fume Hood (Face velocity 80-120 fpm). If weighing outside a hood, an N95/P100 Respirator is mandatory. | Prevents inhalation of fine solid dust. The hood physically isolates the aerosolized particulates from the operator's breathing zone. |
Operational Workflow: Step-by-Step Guidance
To ensure trustworthiness, every protocol must be a self-validating system . Do not proceed to the next step unless the validation check passes.
Step 1: Pre-Operation Setup
-
Action: Purge the fume hood of unnecessary equipment to ensure laminar airflow. Verify the face velocity monitor reads between 80-120 feet per minute (fpm). Don all PPE listed in Section 3.
-
Validation Check: Hold a delicate tissue near the bottom airfoil of the hood; it should be gently and consistently pulled inward. If it flutters erratically, airflow is turbulent and unsafe for powder handling.
Step 2: Weighing & Transfer
-
Action: Use a static-dissipative (polypropylene or Teflon-coated) spatula and an anti-static weigh boat. Transfer the solid Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate slowly to minimize dust.
-
Validation Check: Observe the powder on the weigh boat. If the powder clings aggressively to the edges or "jumps," static charge is present. Correction: Halt and use an anti-static ionizer gun on the workspace before proceeding.
Step 3: Solvent Dissolution
-
Action: Transfer the solid into a reaction vessel. Slowly add your solvent (e.g., DMF, DCM) while the vessel remains inside the fume hood. Cap the vessel immediately after dissolution.
-
Validation Check: Visually inspect the solution. A fully dissolved, clear solution indicates the particulate inhalation hazard has been neutralized, transitioning the risk profile strictly to liquid/dermal.
Spill Response & Disposal Plan
A spill of a fluorinated, toxic solid requires a specific containment strategy to prevent aerosolization. Never dry-sweep this compound.
Spill Protocol (Wet-Wipe Method):
-
Isolate: If spilled outside a fume hood, immediately evacuate the immediate 2-meter radius to allow dust to settle.
-
Suppress: Don a P100 respirator. Gently place a solvent-compatible absorbent pad over the powder.
-
Wet: Slowly pour a mild, compatible solvent (like ethanol or water, depending on your subsequent cleanup protocols) onto the pad to wet the powder, suppressing all dust generation.
-
Collect: Wipe the area inward (to prevent spreading) and place the contaminated pads into a sealable hazardous waste bag.
Waste Disposal Plan: Due to the trifluoromethyl group, all waste containing this compound must be segregated into Halogenated Organic Waste streams . Mixing this with non-halogenated waste can cause severe damage to municipal incinerators and violates environmental regulations regarding fluorinated compounds[3].
Workflow & Logical Relationships
The following diagram illustrates the logical decision tree for handling and spill response, ensuring operators immediately know how to react to deviations.
Figure 1: Standard Operating Procedure and Spill Response Workflow.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


